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  • Product: 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
  • CAS: 20526-97-0

Core Science & Biosynthesis

Foundational

synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

An In-Depth Technical Guide to the Synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one Abstract This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(4-chlorobenzylid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (CAS No. 20526-97-0), a notable heterocyclic compound also identified as an impurity of the antihistamine Azelastine.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists. We will explore two primary and robust synthetic methodologies: the Perkin-type condensation and the Wittig reaction. The guide delves into the mechanistic underpinnings of these routes, provides detailed experimental protocols, and discusses the critical parameters that govern reaction outcomes, purity, and yield.

Introduction: The Isobenzofuranone Core

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry and natural products.[3][4] These bicyclic lactones are known to exhibit a wide array of biological activities, serving as foundational frameworks for compounds with analgesic, antimicrobial, and vasorelaxant properties.[3] The target molecule, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, features an exocyclic double bond conjugating the phthalide system with a 4-chlorophenyl moiety. Its synthesis is of significant interest, not only for its role as a pharmaceutical reference standard but also as a versatile intermediate for further chemical elaboration.

Compound Profile:

PropertyValue
IUPAC Name 3-(4-chlorobenzylidene)-2-benzofuran-1(3H)-one
Synonyms 3-(p-Chlorobenzylidene)phthalide, Azelastine Related Compound E[5]
CAS Number 20526-97-0[5]
Molecular Formula C₁₅H₉ClO₂[5]
Molecular Weight 256.68 g/mol [5]
Appearance White to yellow crystalline powder[6]

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that lead to accessible starting materials.

  • C-C Bond Disconnection (Perkin-type pathway) : Cleavage of the exocyclic double bond via a Perkin-type condensation logic leads back to phthalic anhydride and 4-chlorophenylacetic acid. This is an attractive route due to the commercial availability and low cost of the starting materials.

  • C=C Bond Disconnection (Wittig pathway) : Treating the exocyclic double bond as the product of a Wittig olefination suggests a reaction between a carbonyl-containing phthalide precursor (like 2-formylbenzoic acid or phthalic anhydride) and a phosphorus ylide derived from 4-chlorobenzyl bromide.

This guide will now detail the practical execution of these two synthetic strategies.

Synthetic Route I: Perkin-type Condensation

The Perkin reaction, first described by William Henry Perkin in 1868, is a powerful method for forming α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[7][8] A well-established variant of this reaction involves the condensation of phthalic anhydride with a phenylacetic acid derivative to yield a benzylidenephthalide.[9]

Principle & Mechanism

This synthesis proceeds via the condensation of phthalic anhydride with 4-chlorophenylacetic acid in the presence of a base catalyst, typically sodium acetate, and acetic anhydride, which serves as both a dehydrating agent and a solvent.

The mechanism involves the following key steps:

  • Formation of an enolate from 4-chlorophenylacetic acid (or its mixed anhydride with acetic anhydride) by the base.

  • The enolate performs a nucleophilic attack on one of the carbonyl carbons of phthalic anhydride, opening the anhydride ring.

  • An intramolecular condensation (acylation) occurs, followed by dehydration, to form the five-membered lactone ring and the exocyclic double bond.

  • The final elimination of water and acetic acid drives the reaction to completion.

Mechanistic Workflow Diagram

Perkin_Mechanism Perkin-type Condensation Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Steps cluster_workup Workup & Purification R1 Phthalic Anhydride Mix Mix Reactants & Heat (e.g., 180-200°C) R1->Mix R2 4-Chlorophenylacetic Acid R2->Mix Cat Sodium Acetate (Base) Cat->Mix Solv Acetic Anhydride Solv->Mix Enolate Enolate Formation Mix->Enolate 1 Attack Nucleophilic Attack on Anhydride Enolate->Attack 2 Cyclize Intramolecular Cyclization & Dehydration Attack->Cyclize 3 Quench Cool & Quench with Water Cyclize->Quench Reaction Complete Filter Filter Crude Solid Quench->Filter Recrystal Recrystallize (e.g., from Ethanol/Acetic Acid) Filter->Recrystal Product Pure 3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one Recrystal->Product caption Fig 1. Logical workflow for the Perkin-type synthesis.

Caption: Fig 1. Logical workflow for the Perkin-type synthesis.

Detailed Experimental Protocol
  • Apparatus Setup : Equip a 100 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reagents : To the flask, add phthalic anhydride (14.8 g, 0.1 mol), 4-chlorophenylacetic acid (17.1 g, 0.1 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol).

  • Reaction Initiation : Add acetic anhydride (30 mL) to the flask. Begin stirring the mixture and heat it to 180-200°C using a suitable heating mantle.

  • Reaction Monitoring : Maintain the temperature and continue vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 3:1) mobile phase.

  • Workup : After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 100°C. Carefully and slowly pour the hot reaction mixture into 500 mL of cold water with stirring.

  • Isolation : The crude product will precipitate as a solid. Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification : The crude solid is purified by recrystallization. A suitable solvent system is ethanol or glacial acetic acid. Dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C to a constant weight.

Synthetic Route II: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[10][11] Its reliability and broad functional group tolerance make it an excellent alternative for the synthesis of our target molecule.

Principle & Mechanism

This pathway involves two main stages:

  • Ylide Preparation : A phosphonium salt is first prepared via the Sₙ2 reaction of triphenylphosphine with 4-chlorobenzyl bromide. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the nucleophilic phosphorus ylide.[11]

  • Olefination : The ylide is reacted with a suitable carbonyl precursor. For this synthesis, 2-formylbenzoic acid is an ideal substrate. The nucleophilic carbon of the ylide attacks the aldehyde carbonyl, leading to a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10][12]

Wittig Reaction Workflow Diagram

Wittig_Workflow Wittig Reaction Workflow cluster_stage1 Stage 1: Ylide Synthesis cluster_stage2 Stage 2: Olefination & Cyclization A1 Triphenylphosphine + 4-Chlorobenzyl Bromide A2 Sₙ2 Reaction (Solvent: Toluene) A1->A2 A3 Isolate (4-chlorobenzyl)triphenylphosphonium bromide A2->A3 A4 Deprotonate with Strong Base (e.g., n-BuLi in THF) A3->A4 A5 Generate Phosphorus Ylide (in situ) A4->A5 B1 Add 2-Formylbenzoic Acid to Ylide Solution A5->B1 Introduce Carbonyl B2 Wittig Reaction: Formation of Oxaphosphetane B1->B2 B3 Collapse to Alkene + Triphenylphosphine Oxide B2->B3 B4 Acidic Workup to promote Lactonization B3->B4 Product Final Product after Purification B4->Product caption Fig 2. Stepwise workflow for the Wittig synthesis route.

Caption: Fig 2. Stepwise workflow for the Wittig synthesis route.

Detailed Experimental Protocol

Part A: Synthesis of (4-chlorobenzyl)triphenylphosphonium bromide

  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (26.2 g, 0.1 mol) in 100 mL of dry toluene.

  • Addition : Add 4-chlorobenzyl bromide (20.5 g, 0.1 mol) to the solution.

  • Reaction : Heat the mixture to reflux and stir for 4 hours. A white precipitate of the phosphonium salt will form.

  • Isolation : Cool the reaction mixture to room temperature. Collect the white solid by vacuum filtration, wash with cold toluene (2 x 30 mL), and dry under vacuum.

Part B: Wittig Olefination and Lactonization

  • Setup : To a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, add the phosphonium salt from Part A (46.8 g, 0.1 mol) and 200 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Formation : Cool the suspension to 0°C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 65 mL, 0.104 mol) dropwise via a syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at 0°C for 1 hour after the addition is complete.

  • Carbonyl Addition : Dissolve 2-formylbenzoic acid (15.0 g, 0.1 mol) in 50 mL of dry THF and add this solution dropwise to the ylide mixture at 0°C.

  • Reaction : After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup : Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

  • Extraction & Cyclization : Separate the layers. Wash the organic layer with brine (2 x 50 mL). Add 50 mL of 2M HCl to the organic layer and stir vigorously for 1 hour to ensure complete lactonization (cyclization).

  • Purification : Separate the layers again. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to isolate the pure product.

Conclusion and Strategy Comparison

Both the Perkin-type condensation and the Wittig reaction represent viable and effective pathways for the .

  • The Perkin-type Reaction is often favored in industrial settings due to its use of inexpensive, readily available bulk starting materials and the absence of organometallic reagents. However, it typically requires high reaction temperatures, and purification can sometimes be challenging.

  • The Wittig Reaction offers greater versatility and generally proceeds under milder conditions. While it is a multi-step process and requires stoichiometric use of a strong base and the phosphine reagent (generating a stoichiometric amount of triphenylphosphine oxide waste), it can provide cleaner reaction profiles and higher selectivity.

The choice between these methods will ultimately depend on the specific requirements of the laboratory or production facility, considering factors such as scale, cost, available equipment, and desired purity levels.

References

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link][7]

  • Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link][9]

  • University of the West Indies. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link][13]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link][14]

  • University of California, Davis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link][10]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][12]

  • Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link][11]

  • ResearchGate. (2001). A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). Retrieved from [Link][4]

  • CORE. (n.d.). PERKIN. Retrieved from [Link][15]

  • L.S. College, Muzaffarpur. (2021). Perkin reaction. Retrieved from [Link][8]

  • Sciforum. (n.d.). Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction. Retrieved from [Link][16]

Sources

Exploratory

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one Introduction 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a member of the isobenzofuranone chemical class, a g...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Introduction

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a member of the isobenzofuranone chemical class, a group of compounds more commonly known as phthalides.[1][2][3] This structural motif, consisting of a γ-lactone fused to a benzene ring, is a privileged scaffold found in numerous natural products and synthetic molecules of significant biological interest.[2][4] The title compound has garnered specific attention within the pharmaceutical industry as it is recognized as "Azelastine Related Compound E," an impurity associated with the antihistamine drug Azelastine Hydrochloride.[5][6][7]

The broader class of isobenzofuranone derivatives exhibits a remarkable diversity of biological activities, including antioxidant, antimicrobial, antiplatelet, and cytotoxic effects.[2][3][8][9] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the physicochemical properties, synthesis, reactivity, and potential biological relevance of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Part 1: Physicochemical and Spectroscopic Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate handling, storage, and analytical procedures.

Physicochemical Data Summary

The key physicochemical properties for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one are summarized below.

PropertyValueSource(s)
CAS Number 20526-97-0[5][10]
Molecular Formula C₁₅H₉ClO₂[10]
Molecular Weight 256.69 g/mol
IUPAC Name (3Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
Synonyms 3-(p-chlorobenzylidene)phthalide, Azelastine Impurity E[5][7]
Appearance White to yellow crystalline powder
Melting Point 153.0-158.0 °C
Boiling Point 408.9 ± 45.0 °C (at 760 mmHg)
Storage Room Temperature
Spectroscopic Profile

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. While the specific spectra for this exact compound are proprietary to manufacturers, the expected profile can be reliably predicted based on its structure and data from closely related analogues.[2][8][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The proton spectrum is expected to show distinct signals for the aromatic protons on both the isobenzofuranone core and the chlorobenzylidene moiety. A key diagnostic signal would be the vinylic proton of the exocyclic double bond (=CH-), whose chemical shift would confirm the (Z)-stereochemistry. Protons on the phthalide aromatic ring typically appear between δ 7.5 and 8.0 ppm, while the protons on the 4-chlorophenyl ring would present as a characteristic AA'BB' system around δ 7.4-7.6 ppm.

    • ¹³C-NMR : The carbon spectrum would be characterized by a signal for the lactone carbonyl carbon at approximately δ 165-170 ppm. Signals for the aromatic and vinylic carbons would appear in the δ 120-150 ppm region. Computational DFT methods can be employed to predict these chemical shifts with high accuracy, aiding in definitive structural assignment.[11]

  • Infrared (IR) Spectroscopy : The IR spectrum provides crucial information about the functional groups present. The most prominent absorption band would be the strong C=O stretch of the γ-lactone ring, typically observed around 1760-1780 cm⁻¹. Other characteristic absorptions would include C=C stretching for the aromatic rings and the exocyclic double bond (approx. 1600-1650 cm⁻¹) and C-Cl stretching vibrations (approx. 700-800 cm⁻¹).[8]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques would show a prominent molecular ion peak [M+H]⁺ or [M]⁺˙ corresponding to its molecular weight (m/z ≈ 256/258, showing the characteristic isotopic pattern for one chlorine atom). A key fragment observed in the mass spectra of many 3-substituted phthalides is the phthalidyl cation at m/z = 133, which provides strong evidence for the core structure.[3]

Part 2: Synthesis and Mechanism

The synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones has been efficiently achieved through modern catalytic methods. A highly regioselective and efficient protocol involves a palladium-catalyzed reaction between a 2-halobenzoic acid and a terminal alkyne, proceeding through a 5-exo-dig cyclization pathway.[9][12][13]

Rationale of Synthetic Design

The choice of a palladium-catalyzed cross-coupling and cyclization cascade is driven by its efficiency, functional group tolerance, and stereoselectivity.

  • Expertise & Causality : Palladium catalysis is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds under mild conditions. The "5-exo-dig" cyclization is a geometrically favored pathway according to Baldwin's rules, leading to the formation of the five-membered lactone ring. The use of specific additives like pivalic acid can facilitate the protonolysis step in the catalytic cycle, improving yields.[9] This method is superior to classical condensation reactions which may require harsher conditions and offer less stereochemical control.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from established procedures for the synthesis of related (Z)-3-benzylideneisobenzofuran-1(3H)-ones.[9][12]

  • Reaction Setup : To an oven-dried Schlenk tube, add 2-iodobenzoic acid (1.0 mmol), 1-chloro-4-ethynylbenzene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a silver-based oxidant/co-catalyst (e.g., Ag₂O, 1.5 mmol).

  • Solvent and Additives : Add pivalic acid (0.5 mmol) as an additive and anhydrous DMF (3 mL) as the solvent.

  • Reaction Execution : Seal the tube and heat the reaction mixture to 120 °C for 3-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Purification : Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Proposed Reaction Mechanism

The reaction proceeds through a multi-step catalytic cycle.

Palladium_Catalyzed_Synthesis cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(II) Pd(II) Intermediate_A Alkenyl-Pd(II) Complex Pd(II)->Intermediate_A Carbopalladation Intermediate_B Cyclized Pd(II) Intermediate Intermediate_A->Intermediate_B 5-exo-dig Cyclization (Intramolecular Attack) Pd(0) Pd(0) Intermediate_B->Pd(0) Protonolysis (PivOH assists) Product Product (Z-isomer) Intermediate_B->Product Pd(0)->Pd(II) Oxidative Addition (with 2-Iodobenzoic acid) Pd(0)->Pd(II) Reagents 2-Iodobenzoic Acid + 4-Chlorophenylacetylene Reagents->Intermediate_A DPPH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Compound Stock & Dilutions E1 Add 100µL Compound to 96-well plate P1->E1 P2 Prepare 0.1 mM DPPH Solution E2 Add 100µL DPPH Solution to wells P2->E2 E1->E2 E3 Incubate 30 min in dark E2->E3 E4 Measure Absorbance at 517 nm E3->E4 A1 Calculate % Scavenging Activity E4->A1 A2 Plot Curve and Determine IC50 A1->A2

Sources

Foundational

The Unambiguous Identification of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one: A Technical Guide to Structural Elucidation

For researchers, scientists, and professionals in drug development, the precise structural characterization of a molecule is the bedrock of all further investigation. This guide provides an in-depth, technical walkthroug...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of a molecule is the bedrock of all further investigation. This guide provides an in-depth, technical walkthrough for the structural elucidation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a molecule of interest in medicinal chemistry and a known related compound to the antihistamine Azelastine.[1][2] This document moves beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices, ensuring a self-validating and robust characterization process.

Introduction: The Isobenzofuranone Core and its Significance

Isobenzofuran-1(3H)-one derivatives, also known as phthalides, are a class of compounds featuring a γ-lactone ring fused to a benzene ring.[3][4] This structural motif is present in numerous naturally occurring and synthetic molecules exhibiting a wide array of biological activities, including potential antidepressant and antiproliferative effects.[3][5] The specific compound of interest, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (Molecular Formula: C₁₅H₉ClO₂, Molecular Weight: 256.68 g/mol ), presents a unique analytical challenge due to the presence of a stereogenic exocyclic double bond, leading to possible (Z) and (E) isomers.[2] This guide will focus on the elucidation of the thermodynamically more stable (Z)-isomer, which is commonly synthesized.

Part 1: Synthesis Strategy and its Implications for Structural Analysis

A robust structural elucidation begins with an understanding of the molecule's synthetic pathway, as this informs potential impurities and side products that could complicate spectral interpretation. A common and effective method for the synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones involves a palladium-catalyzed reaction between a 2-iodobenzoic acid and a terminal alkyne.[6]

Experimental Protocol: Synthesis of (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid (1.0 eq), 1-chloro-4-ethynylbenzene (1.1 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq).

  • Solvent and Base: Add anhydrous, degassed dimethylformamide (DMF) as the solvent, followed by the addition of a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the carbon-carbon bond formation in the Sonogashira coupling reaction between the benzoic acid and the alkyne.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and other reagents, which would lead to lower yields and the formation of undesired byproducts.

  • Base: The base is required to deprotonate the carboxylic acid and the terminal alkyne, facilitating their participation in the catalytic cycle.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, catalyst residues, and any potential side products, such as homocoupled alkynes.

Synthesis_Workflow

Part 2: Spectroscopic Characterization - A Multi-faceted Approach

The core of structure elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for a complete assignment of all proton and carbon signals.

Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data:

Data TypeChemical Shift (δ, ppm)MultiplicityIntegration/AssignmentRationale
¹H NMR ~7.9 (d)Doublet1H, H-7Aromatic proton ortho to the carbonyl group, deshielded.
~7.7-7.5 (m)Multiplet3H, H-4, H-5, H-6Overlapping aromatic protons of the phthalide ring.
~7.4 (d)Doublet2H, H-2', H-6'Aromatic protons on the chlorophenyl ring, ortho to the chlorine.
~7.3 (d)Doublet2H, H-3', H-5'Aromatic protons on the chlorophenyl ring, meta to the chlorine.
~6.5 (s)Singlet1H, C=CHVinylic proton, its chemical shift is characteristic for the exocyclic double bond.
¹³C NMR ~167.0C=OCarbonyl CarbonCharacteristic chemical shift for a lactone carbonyl.
~145.0C-7aQuaternary CarbonAromatic carbon at the fusion of the two rings.
~135.0C-3aQuaternary CarbonAromatic carbon at the fusion of the two rings.
~134.5C-4'Quaternary CarbonAromatic carbon bearing the chlorine atom.
~132.0C-1'Quaternary CarbonAromatic carbon attached to the exocyclic double bond.
~130.0C-5Aromatic CHAromatic carbon in the phthalide ring.
~129.5C-2', C-6'Aromatic CHAromatic carbons ortho to the chlorine.
~129.0C-3', C-5'Aromatic CHAromatic carbons meta to the chlorine.
~125.0C-6Aromatic CHAromatic carbon in the phthalide ring.
~124.0C-4Aromatic CHAromatic carbon in the phthalide ring.
~121.0C-7Aromatic CHAromatic carbon ortho to the carbonyl group.
~118.0C-3Quaternary CarbonOlefinic carbon of the exocyclic double bond.
~110.0C=CHOlefinic CHOlefinic carbon of the exocyclic double bond.

2D NMR Spectroscopy for Unambiguous Assignments:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, we would expect to see correlations between the adjacent aromatic protons on the phthalide ring (H-4, H-5, H-6, H-7) and between the ortho- and meta-protons on the 4-chlorophenyl ring (H-2'/H-3' and H-5'/H-6').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations. It allows for the definitive assignment of protonated carbons. For example, the singlet at ~6.5 ppm in the ¹H NMR spectrum will correlate with the carbon signal at ~110.0 ppm in the ¹³C NMR spectrum, confirming the assignment of the vinylic proton and carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would be from the vinylic proton (~6.5 ppm) to the carbonyl carbon (~167.0 ppm) and the quaternary carbons of the 4-chlorophenyl ring.

NMR_Elucidation_Logic

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z 256, with a characteristic M+2 peak at m/z 258 in an approximate 3:1 ratio, which is indicative of the presence of one chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of Cl: A fragment ion at m/z 221, corresponding to the loss of the chlorine atom.

    • Loss of CO: A fragment ion at m/z 228, resulting from the loss of carbon monoxide from the lactone ring.

    • Phthalidyl Cation: A fragment at m/z 133 is often observed in the mass spectra of 3-substituted isobenzofuranones, corresponding to the stable phthalidyl cation.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1750StrongC=O stretch (γ-lactone)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1090StrongC-O stretch (lactone)
~830StrongC-H out-of-plane bend (para-substituted benzene)
~750StrongC-Cl stretch

Interpretation:

  • The strong absorption around 1750 cm⁻¹ is a highly characteristic peak for the carbonyl group in a five-membered lactone ring.

  • The presence of multiple bands in the 1600-1480 cm⁻¹ region confirms the aromatic nature of the compound.

  • The strong band around 830 cm⁻¹ is indicative of a 1,4-disubstituted (para) benzene ring.

Part 3: The Definitive Proof - X-ray Crystallography

While the combination of NMR, MS, and IR provides overwhelming evidence for the structure of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including the stereochemistry of the exocyclic double bond.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Suitable single crystals of the compound can be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).

  • Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters.

Expected Outcome:

The X-ray crystal structure would definitively confirm the connectivity of all atoms in the molecule and establish the (Z)-stereochemistry of the double bond, where the phthalide ring and the 4-chlorophenyl group are on the same side of the double bond.

Conclusion

The structural elucidation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a systematic process that relies on the logical and synergistic application of multiple analytical techniques. By understanding the synthetic route and meticulously interpreting the data from NMR, MS, and IR spectroscopy, a confident structural assignment can be made. For absolute confirmation, particularly of the stereochemistry, single-crystal X-ray crystallography serves as the gold standard. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for any further research or development involving this compound.

References

  • Chaudhary, S. et al. (2020). Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. Scientific Reports, 10(1), 2307. [Link]

  • de Oliveira, C. M. A., et al. (2015). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 20(7), 12354-12371. [Link]

  • Betrow, A. R., Hamza, K. M., & Tarhoun, R. M. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941. [Link]

Sources

Exploratory

spectroscopic analysis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one Authored by: A Senior Application Scientist Introduction: Unveiling the Molecular Signature 3-(4-chlorobenzylide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Signature

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a molecule of significant interest within synthetic and medicinal chemistry. As a derivative of the phthalide (or isobenzofuranone) scaffold, it serves as a crucial intermediate in the synthesis of various compounds and is recognized as a related compound to the antihistamine Azelastine.[1][2][3] Its structural elucidation is paramount for quality control, reaction monitoring, and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to characterize this molecule, moving beyond mere data presentation to explain the underlying principles and the rationale behind analytical choices.

The molecular structure, with its rigid fused-ring system, exocyclic double bond, and substituted aromatic rings, presents a unique spectroscopic fingerprint. Understanding this fingerprint is key to confirming its identity and purity. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the unequivocal analysis of this compound.

Molecular Structure and Foundational Properties

A thorough analysis begins with a clear understanding of the molecule's basic characteristics.

  • Systematic Name: 3-[(4-chlorophenyl)methylidene]-2-benzofuran-1-one[4]

  • Molecular Formula: C₁₅H₉ClO₂[1]

  • Molecular Weight: 256.68 g/mol [1][4]

  • Physical Form: Typically a white to yellow crystalline powder.[5]

G cluster_molecule 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one cluster_labels Key Structural Features mol A A: Isobenzofuranone Core B B: γ-Lactone Carbonyl C C: Exocyclic Alkene D D: 4-Chlorophenyl Ring

Caption: Key structural features of the target molecule.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, it also provides invaluable structural information through controlled fragmentation.

Expertise & Rationale: Why Electron Ionization (EI)?

Electron Ionization (EI) is the method of choice for this type of small, relatively stable organic molecule. The high energy of EI (typically 70 eV) induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly useful for structural confirmation and library matching. This contrasts with softer ionization techniques (like ESI), which might primarily yield the molecular ion with minimal fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) column if analyzing a mixture.

  • Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons in the ion source. This ejects an electron from the molecule, forming a radical cation [M]•⁺.

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Anticipated Spectroscopic Data & Interpretation

The presence of a chlorine atom is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for any chlorine-containing fragment.

  • Molecular Ion (M•⁺): A prominent molecular ion peak will be observed at m/z 256. Accompanying this will be an [M+2]•⁺ peak at m/z 258 with approximately one-third the intensity, confirming the presence of one chlorine atom.

  • Key Fragmentation Pathways: The fragmentation will be driven by the stability of the resulting ions and neutral losses.

    • Loss of CO: The lactone moiety can readily lose a molecule of carbon monoxide (28 Da), a common fragmentation for such structures, leading to a fragment at m/z 228/230.

    • Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z 221.

    • Chlorotropylium Ion: A fragment corresponding to the chlorophenyl group may be observed at m/z 111/113.

    • Benzoyl Cation: Cleavage could also lead to fragments related to the isobenzofuranone core, such as the benzoyl cation at m/z 105.

fragmentation M [C₁₅H₉ClO₂]•⁺ m/z = 256/258 F1 [M - CO]•⁺ m/z = 228/230 M->F1 - CO F2 [M - Cl]⁺ m/z = 221 M->F2 - Cl• F3 [C₇H₆Cl]⁺ m/z = 111/113 M->F3

Caption: Simplified EI-MS fragmentation pathway.

Table 1: Predicted Key Mass Spectrometry Fragments

m/z (Mass/Charge) Proposed Fragment Identity Rationale
256 / 258 [M]•⁺ (Molecular Ion) Confirms molecular weight and presence of one Cl atom.
228 / 230 [M - CO]•⁺ Characteristic loss of carbon monoxide from the lactone.
221 [M - Cl]⁺ Loss of the chlorine radical.

| 111 / 113 | [C₇H₆Cl]⁺ | Fragment corresponding to the chlorotropylium or related ion. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[6]

Expertise & Rationale: Why Attenuated Total Reflectance (ATR)?

For a solid powder sample, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets. ATR requires minimal to no sample preparation, eliminates the need for hygroscopic KBr, and provides excellent sample-to-sample reproducibility. The technique involves pressing the sample against a high-refractive-index crystal (like diamond), ensuring high-quality, consistent spectra.

Experimental Protocol: FT-IR with ATR
  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric H₂O and CO₂.

  • Sample Application: A small amount of the solid 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one powder is placed on the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Spectrum Acquisition: The sample is scanned with infrared light (typically 4000-400 cm⁻¹), and the resulting interferogram is Fourier-transformed to produce the IR spectrum.

  • Cleaning: The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Anticipated Spectroscopic Data & Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group, aromatic rings, and the carbon-chlorine bond.

  • C=O Stretch (Lactone): A very strong and sharp absorption band is expected between 1760-1790 cm⁻¹ . This frequency is higher than that of a typical ketone or ester due to the ring strain of the five-membered lactone fused to the aromatic ring.

  • C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1600-1450 cm⁻¹ region, corresponding to the aromatic C=C stretching vibrations of both the benzene and chlorophenyl rings, as well as the exocyclic C=C double bond.

  • C-O-C Stretch: The ester C-O stretching vibrations of the lactone will produce strong bands in the 1300-1000 cm⁻¹ region.

  • C-H Bending (Aromatic): Out-of-plane (OOP) C-H bending vibrations appear in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern on the aromatic rings.

  • C-Cl Stretch: A medium to strong absorption corresponding to the C-Cl stretch is expected in the 800-600 cm⁻¹ region.

Table 2: Predicted Key Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3100-3000 Aromatic & Vinylic C-H Stretch Medium-Weak
~1775 C=O Lactone Stretch Strong, Sharp
~1600, ~1475 Aromatic C=C Stretch Medium
~1250 C-O-C Asymmetric Stretch Strong
~830 p-Substituted Ring OOP Bend Strong

| ~750 | C-Cl Stretch | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.

Expertise & Rationale: Solvent Choice and 2D-NMR

The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

While 1D ¹H and ¹³C spectra provide essential information, complex aromatic regions often exhibit overlapping signals. Therefore, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not just supplementary but necessary for trustworthy and unambiguous signal assignment. COSY identifies proton-proton couplings (¹H-¹H), while HSQC correlates protons directly to the carbons they are attached to (¹H-¹³C).

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz (or higher) spectrometer. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • COSY Acquisition: Perform a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • HSQC Acquisition: Perform a standard gradient-selected HSQC experiment to map ¹H-¹³C one-bond correlations.

Anticipated Spectroscopic Data & Interpretation

The molecule has 9 unique proton environments and 15 unique carbon environments.

Caption: Numbering scheme for NMR assignments.

¹H NMR (400 MHz, CDCl₃): The spectrum will show signals in the aromatic and vinylic regions.

  • Aromatic Region (δ 7.0-8.0 ppm): Eight protons will be located here.

    • The four protons of the p-disubstituted chlorophenyl ring (H-2', H-3', H-5', H-6') will likely appear as two distinct doublets, integrating to 2H each, characteristic of an AA'BB' system. The protons ortho to the chlorine (H-3', H-5') will be upfield compared to the protons ortho to the benzylidene group (H-2', H-6').

    • The four protons of the isobenzofuranone core (H-4, H-5, H-6, H-7) will show more complex splitting patterns (doublets, triplets, or multiplets). H-7, being adjacent to the electron-withdrawing carbonyl group, is expected to be the most downfield of this set.

  • Vinylic Region (δ ~6.5-7.0 ppm): The single alkene proton (H-8) will appear as a singlet. Its chemical shift is influenced by the conjugation with both aromatic systems.

¹³C NMR (100 MHz, CDCl₃): The proton-decoupled spectrum will show 15 distinct signals.

  • Carbonyl Carbon (δ ~165-170 ppm): The lactone carbonyl carbon (C-1) will be the most downfield signal.

  • Aromatic/Vinylic Carbons (δ ~115-150 ppm): The remaining 14 carbons will reside in this region. Quaternary carbons (C-3, C-3a, C-7a, C-1', C-4') will generally have lower intensities than protonated carbons. The chemical shifts can be predicted based on substituent effects (e.g., C-4' attached to chlorine will be shifted downfield). HSQC data is crucial to differentiate the protonated carbons.

Table 3: Predicted ¹H and ¹³C NMR Data Summary

Position Predicted ¹H Shift (δ, ppm) Multiplicity Predicted ¹³C Shift (δ, ppm)
1 - - ~168
3 - - ~145
3a - - ~125
4 ~7.6-7.8 d ~122
5 ~7.4-7.6 m ~130
6 ~7.4-7.6 m ~129
7 ~7.8-8.0 d ~135
7a - - ~148
8 ~6.8 s ~118
1' - - ~133
2', 6' ~7.4 d ~131
3', 5' ~7.3 d ~129

| 4' | - | - | ~136 |

Note: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergistic use of all techniques. No single method provides the complete picture. The following workflow ensures a self-validating system for structural confirmation.

workflow cluster_experimental Experimental Acquisition start Sample: 3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one ms Mass Spectrometry (EI) start->ms ir Infrared Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr data_analysis Integrated Data Analysis ms->data_analysis MW = 256.68 Isotope Pattern Confirmed ir->data_analysis C=O, C-Cl bonds Present nmr->data_analysis Correct Proton/Carbon Count Connectivity Confirmed structure Structure Confirmed data_analysis->structure

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The is a multi-faceted process that provides a complete and unambiguous structural confirmation when performed correctly. Mass spectrometry confirms the molecular weight and elemental composition, Infrared spectroscopy verifies the presence of key functional groups, and NMR spectroscopy provides the definitive atomic-level map of the molecule. By integrating the data from these orthogonal techniques, researchers can have the highest degree of confidence in the identity and purity of their material, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (n.d.). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1(3H)-Isobenzofuranone. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules, 25(21), 5036. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). (S)-3-(4-chlorobenzyl)isobenzofuran-1(3H)-one. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1(3H)-Isobenzofuranone Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. IMJST, 9(11). Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). (3Z)-3-[4-[bis(2-chloroethyl)amino]benzylidene]isobenzofuran-1-one. SpectraBase. Retrieved from [Link]

  • CWS ABROAD. (n.d.). 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (MM0362.08). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). 3-(2,4-Dichloroanilino)isobenzofuran-1(3H)-one. PubMed Central. Retrieved from [Link]

  • Wiley-VCH GmbH. (n.d.). (S)-3-(4-methoxybenzyl)isobenzofuran-1(3H)-one. SpectraBase. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • University of Tartu. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • U.S. Government Publishing Office. (1978). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • MDPI. (2023). 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. International Journal of Molecular Sciences, 24(3), 2035. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Aka231. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). 3-(4-Methylpiperazin-1-yl)isobenzofuran-1(3H)-one. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2006). 3-(4-Acetylanilino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 9), o4145-o4147. Retrieved from [Link]

Sources

Foundational

A Researcher's Guide to the Discovery and Isolation of Novel Isobenzofuranones

Introduction: The Rising Significance of Isobenzofuranones in Drug Discovery Isobenzofuranones, a class of naturally occurring and synthetic compounds, are characterized by a γ-lactone ring fused to a benzene ring.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of Isobenzofuranones in Drug Discovery

Isobenzofuranones, a class of naturally occurring and synthetic compounds, are characterized by a γ-lactone ring fused to a benzene ring.[1][2] This structural motif has garnered significant attention from the scientific community due to the broad spectrum of biological activities exhibited by its derivatives. These activities range from antimicrobial and antioxidant to potent antiproliferative and enzyme inhibitory effects, highlighting their potential as scaffolds for the development of new therapeutic agents.[1][2][3][4][5]

Natural sources, particularly marine-derived and endophytic fungi, have proven to be rich reservoirs of structurally novel and biologically active isobenzofuranones.[3][4][6][7] The exploration of these untapped microbial ecosystems continues to yield compounds with unique chemical architectures and promising pharmacological profiles.[3] This guide provides an in-depth technical overview of the methodologies for the discovery, isolation, and characterization of novel isobenzofuranones, tailored for researchers, scientists, and drug development professionals. We will delve into both the exploitation of natural sources through bioactivity-guided isolation and the chemical synthesis of these valuable molecules.

Part 1: Discovery from Natural Sources - A Bioactivity-Guided Approach

The discovery of novel bioactive compounds from natural sources is a systematic process that begins with the collection and cultivation of organisms and culminates in the isolation and identification of a pure, active metabolite. Bioactivity-guided isolation is a powerful strategy that uses a specific biological assay to track the activity of interest through successive fractionation steps, ensuring that the chemical isolation efforts remain focused on the most promising compounds.[8][9][10]

Sourcing and Cultivation of Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel secondary metabolites, including isobenzofuranones.[3][4][6]

  • Isolation of Endophytes: Fungi such as Penicillium sp. and Cephalosporium sp. have been successfully isolated from various plant tissues, including the leaves of mangrove trees and plants from unique ecological niches like the Ailao Mountain in China.[4][7][11]

  • Cultivation and Fermentation: For the production of secondary metabolites, the isolated fungal strains are typically cultivated in both solid and liquid media. The choice of media and fermentation conditions (e.g., temperature, pH, aeration) is critical as it can significantly influence the metabolic profile of the fungus.

Bioactivity-Guided Isolation Workflow

The following workflow outlines the key steps in the bioactivity-guided isolation of isobenzofuranones from a fungal culture.

G cluster_0 Step 1: Extraction & Initial Screening cluster_1 Step 2: Fractionation cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A Fungal Fermentation Broth & Mycelia B Solvent Extraction (e.g., EtOAc) A->B C Crude Extract B->C D Initial Bioassay (e.g., Cytotoxicity, Antimicrobial) C->D E Column Chromatography (e.g., Silica Gel) C->E Active Extract F Generation of Fractions (F1, F2, F3...) E->F G Bioassay of all Fractions F->G H Identification of Active Fraction(s) G->H I Further Chromatography of Active Fraction (e.g., Sephadex LH-20) H->I Active Fraction J High-Performance Liquid Chromatography (HPLC) I->J K Isolation of Pure Compounds J->K L Structural Elucidation (NMR, MS) K->L M Confirmation of Bioactivity L->M

Caption: A typical workflow for the bioactivity-guided isolation of novel isobenzofuranones.

Detailed Protocol: Bioactivity-Guided Isolation of an Antiproliferative Isobenzofuranone

This protocol provides a generalized, step-by-step methodology for the isolation of isobenzofuranones with antiproliferative activity.

1. Fermentation and Extraction:

  • Inoculate the desired fungal strain (e.g., Penicillium sp.) into a suitable liquid or solid medium.
  • Incubate for a specified period (e.g., 14-28 days) to allow for the production of secondary metabolites.
  • Harvest the culture and separate the mycelia from the broth by filtration.
  • Exhaustively extract both the broth and the mycelia with an organic solvent such as ethyl acetate (EtOAc).
  • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

2. Initial Bioassay (MTT Assay for Cytotoxicity):

  • Prepare serial dilutions of the crude extract.
  • Seed human cancer cell lines (e.g., K562, HL-60) in 96-well plates and incubate.[1]
  • After cell attachment, treat the cells with the various concentrations of the crude extract and incubate for 48-72 hours.
  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[1]
  • Solubilize the formazan crystals with DMSO and measure the absorbance at ~570 nm.
  • Determine the IC50 value (the concentration that inhibits 50% of cell growth). A potent crude extract will show a low IC50 value.

3. Chromatographic Fractionation and Purification:

  • Subject the active crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate).
  • Collect the eluate in fractions and test each fraction for antiproliferative activity using the MTT assay.
  • Pool the active fractions and subject them to further purification using a different chromatographic technique, such as Sephadex LH-20 column chromatography, which separates compounds based on molecular size.[11]
  • The final purification step often involves preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) to yield pure compounds.[12][13]

Part 2: Synthesis of Novel Isobenzofuranone Derivatives

While natural product isolation is a cornerstone of discovery, chemical synthesis offers the ability to create novel derivatives, perform structure-activity relationship (SAR) studies, and produce larger quantities of a target compound. Various synthetic strategies have been developed to access the isobenzofuranone core.[14][15]

Common Synthetic Routes

A prevalent method for synthesizing 3-substituted isobenzofuranones involves the condensation of phthalaldehydic acid with various active methylene compounds.[14]

G A Phthalaldehydic Acid D Condensation Reaction A->D B Active Methylene Compound (e.g., Indan-1,3-dione) B->D C Base Catalyst (e.g., DBU) C->D Promotes E Intermediate D->E F Aromatization / Cyclization E->F G 3-Substituted Isobenzofuranone F->G

Caption: A generalized synthetic scheme for 3-substituted isobenzofuranones.

Other innovative synthetic approaches include:

  • Palladium-catalyzed tandem coupling-cyclization: This method utilizes terminal alkynes and o-iodobenzoic acid to construct the phthalide ring system.[15]

  • Gold-catalyzed cycloisomerization: o-alkynyl phenols can be cyclized in the presence of a gold catalyst to form benzofuran-3(2H)-ones.[16]

  • Oxidation/Intramolecular Diels-Alder (IMDA) Strategy: Phthalan derivatives can be oxidized to generate unstable isobenzofurans, which then undergo an intramolecular Diels-Alder reaction to form complex polycyclic structures.[17]

Part 3: Isolation and Structural Elucidation

The isolation of individual isobenzofuranones from a complex mixture, whether from a natural extract or a synthetic reaction, requires robust separation techniques. Once a pure compound is obtained, its chemical structure must be unambiguously determined.

Advanced Chromatographic Separation

The separation of closely related isobenzofuranone isomers can be challenging due to their similar physicochemical properties.[18]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the workhorse for the final purification of isobenzofuranones.[12][13] The choice of column and mobile phase is critical. For instance, specialized columns like those with phenyl or polar-embedded phases can offer unique selectivity for separating positional isomers.[18][19]

  • Chiral Chromatography: For isobenzofuranones that exist as enantiomers, chiral stationary phases (CSPs) are necessary to resolve the racemic mixture.[20][21]

Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to determine the precise molecular structure of a novel isobenzofuranone.[22][23]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its substructures.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure.[22][23]

    • ¹H NMR: Identifies the number and types of protons and their neighboring environments.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms. For example, Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the molecular skeleton.[3][4]

Example of Structural Elucidation using HMBC: In the elucidation of 4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranone, HMBC correlations from the methyl protons (H-9) to specific aromatic carbons (C-5, C-6, C-7) were key to placing the methyl group at the C-6 position of the benzene ring.[3][4]

Part 4: Biological Activities and Therapeutic Potential

A wide array of biological activities have been reported for isobenzofuranones, making them attractive candidates for further drug development.

Biological ActivityExample Compound/DerivativeTarget/Cell LinePotency (IC50/EC50)Reference
Antiproliferative Compound 18K562 (myeloid leukemia)1.71 µM[1]
3-Amidobenzofuran 28gMDA-MB-231 (breast cancer)3.01 µM[1]
4-(methoxymethyl)-7-methoxy-6-methyl-1(3H)-isobenzofuranoneKB cells6 µg/mL[3][7]
Antioxidant 4,6-dihydroxy-5-methoxy-7-methylphthalideDPPH radical scavenging10 µM[1][11]
4,5,6-trihydroxy-7-methylphthalideDPPH radical scavenging5 µM[11]
Enzyme Inhibition Novel Isobenzofuranone (1)α-glucosidase76.4 µM[24]
Experimental Protocols for Bioactivity Assessment
  • Antioxidant Activity (DPPH Assay):

    • Prepare various concentrations of the isobenzofuranone derivative.

    • In a 96-well plate, add a fixed volume of DPPH (1,1-diphenyl-2-picryhydrazyl) solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the decrease in absorbance at approximately 517 nm, which indicates radical scavenging activity.[1]

  • Antimicrobial Activity (Broth Microdilution for MIC):

    • Prepare serial twofold dilutions of the compound in a 96-well plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound with no visible microbial growth.[1]

Conclusion and Future Directions

The discovery and isolation of novel isobenzofuranones from natural sources, particularly endophytic fungi, remains a promising avenue for identifying new drug leads. The integration of bioactivity-guided isolation with advanced chromatographic and spectroscopic techniques allows for the efficient identification of potent and structurally unique molecules. Furthermore, modern synthetic methodologies provide powerful tools for accessing novel derivatives and optimizing their biological activities. As our understanding of the therapeutic potential of isobenzofuranones continues to grow, this class of compounds is poised to make a significant impact on the future of drug discovery.

References

  • The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. Benchchem.
  • A new isobenzofuranone from the mangrove endophytic fungus Penicillium sp. (ZH58). Taylor & Francis Online.
  • Biological Activities of Some New Secondary Metabolites Isolated from Endophytic Fungi: A Review Study. MDPI.
  • A new isobenzofuranone from the mangrove endophytic fungus Penicillium sp. (ZH58). Taylor & Francis Online.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI.
  • Example isobenzofuran-1(3H)-ones and their biological activities.
  • A new isobenzofuranone from the mangrove endophytic fungus Penicillium sp. (ZH58).
  • Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column. SIELC Technologies.
  • A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031.
  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI.
  • Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. PubMed.
  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives.
  • Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine.
  • Flexible Synthesis of Benzofuranones. ChemistryViews.
  • Two pairs of new isobenzofuranone enantiomers from a soil-derived fungus Penicillium canescens DWS225. PubMed.
  • Molecular Structure Characterisation and Structural Elucid
  • Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Bioactivity-guided isolation: Significance and symbolism. Sci-Hub.
  • (PDF)
  • Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities. MDPI.
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
  • separation of positional isomers.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation.

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Exploratory

An In-depth Technical Guide to 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a molecule of significant interest within t...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a molecule of significant interest within the fields of medicinal chemistry and drug development. The document delves into its chemical identity, synthesis methodologies, and the broad spectrum of biological activities associated with its core structural motif, the isobenzofuran-1(3H)-one (phthalide) scaffold. Particular attention is given to its role as a related compound to the antihistamine drug Azelastine, highlighting its importance in pharmaceutical quality control and impurity profiling. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its potential applications.

Introduction and Chemical Identity

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, also known by synonyms such as (3E)-3-(4-chlorobenzylidene)-2-benzofuran-1(3H)-one and 3-(p-chlorobenzylidene)phthalide, is a synthetic organic compound belonging to the phthalide class of molecules.[1] Phthalides are characterized by a γ-lactone moiety fused to a benzene ring.[2] This structural framework is prevalent in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[2][3][4][5]

The subject of this guide is notably recognized as "Azelastine Related Compound E," indicating its significance as an impurity or a closely related substance to the well-known antihistamine and mast cell stabilizer, Azelastine.[1][6][7][8] This association underscores the importance of its synthesis, characterization, and toxicological assessment in the context of pharmaceutical manufacturing and drug safety.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is presented in Table 1.

PropertyValueSource(s)
CAS Number 20526-97-0[1][6][8]
Molecular Formula C15H9ClO2[1][6]
Molecular Weight 256.69 g/mol
Physical Form Crystal - Powder
Color White to yellow
Purity Typically ≥95%
Storage Temperature Room Temperature
InChI Key OHRFHJYUEWVXBD-NTEUORMPSA-N

Synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

The synthesis of 3-arylmethyleneisobenzofuran-1(3H)-ones can be achieved through several established synthetic routes. While a specific protocol for the title compound is not extensively detailed in the readily available literature, its synthesis can be logically inferred from general methods for preparing this class of compounds. The most common approaches involve the condensation of a phthalide precursor with an appropriate aromatic aldehyde.

General Synthetic Strategies

The synthesis of the 3-substituted isobenzofuran-1(3H)-one core can be approached through various methods, including:

  • Condensation Reactions: These reactions typically involve a starting material containing the phthalide skeleton or a precursor that can cyclize to form it, which is then reacted with an aldehyde. For instance, the reaction of o-phthalaldehydic acid with primary heterocyclic amines has been shown to yield 3-substituted isobenzofuran-1(3H)-one derivatives.[4] Similarly, condensation of phthalic anhydride with quinoline derivatives under microwave irradiation has been reported.[9]

  • Wittig Reaction: A versatile method for forming carbon-carbon double bonds, the Wittig reaction can be employed by reacting a phthalide-derived phosphonium ylide with an aldehyde. A novel and efficient synthesis of 3-alkylidene(arylidene)isobenzofuran-1(3H)-ones has been reported starting from 2-methylbenzoic acid derivatives, which are converted to the corresponding Wittig reagents and then reacted with aromatic aldehydes.[10]

  • Palladium-Catalyzed Reactions: Palladium catalysts can be used to couple various fragments to form the desired product. For example, the reaction of o-iodobenzoic acid with acetylenic compounds in the presence of a palladium catalyst can lead to phthalides.[10] Another approach involves the treatment of 2-iodobenzyl alcohol with acetylenic carbinols, followed by oxidation, to yield (E)-3-alkylidene isobenzofuran-1(3H)-ones.[9]

Proposed Synthetic Workflow

Based on the general principles of organic synthesis, a plausible and efficient route to 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is the Perkin or a related condensation reaction between phthalic anhydride and 4-chlorophenylacetic acid, or a base-catalyzed condensation of phthalide with 4-chlorobenzaldehyde. A generalized workflow for the synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Phthalide Phthalide (Isobenzofuran-1(3H)-one) Condensation Condensation Reaction Phthalide->Condensation Chlorobenzaldehyde 4-Chlorobenzaldehyde Chlorobenzaldehyde->Condensation Base Base (e.g., Sodium Acetate, Triethylamine) Base->Condensation Catalyst Solvent Solvent (e.g., Acetic Anhydride) Solvent->Condensation Medium Heat Heat (Reflux) Heat->Condensation Energy Product 3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one Condensation->Product Yields

Caption: Proposed synthetic workflow for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methodologies for the synthesis of related compounds:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of phthalide and 4-chlorobenzaldehyde.

  • Solvent and Catalyst Addition: Add a suitable solvent, such as acetic anhydride, and a catalytic amount of a base, for example, anhydrous sodium acetate or triethylamine.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Potential Applications

The isobenzofuran-1(3H)-one scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of many biologically active compounds. While the specific biological profile of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is not extensively documented, the activities of its structural analogs provide valuable insights into its potential pharmacological relevance.

Known Biological Activities of the Isobenzofuran-1(3H)-one Core

Derivatives of isobenzofuran-1(3H)-one have been reported to exhibit a wide range of biological effects, including:

  • Antiproliferative Activity: Several C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated significant in vitro cytotoxicity against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia).[2] Some derivatives have even shown superior activity compared to the commercial anticancer drug etoposide.[2]

  • Neuroprotective Effects: Recently, isobenzofuran-1(3H)-one derivatives have been identified as selective inhibitors of the TWIK-related potassium channel-1 (TREK-1).[11] Inhibition of TREK-1 is a potential therapeutic strategy for ischemic stroke, and a lead compound from this class has shown neuroprotective effects in both in vitro and in vivo models.[11]

  • Antimicrobial Activity: Phthalides are known to possess fungicidal and bactericidal properties.[4][5] Synthesized 3-substituted isobenzofuran-1(3H)-one derivatives have been evaluated for their antibacterial and antifungal activities.[4]

  • Genotoxicity and Chemopotentiation: A study on 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one revealed that it is genotoxic and increases the frequency of cell death.[12] Importantly, this compound was also found to potentiate the effects of the chemotherapeutic agents cyclophosphamide and cisplatin, suggesting a potential role for phthalides as chemotherapy adjuvants.[12]

  • Other Activities: The isobenzofuran-1(3H)-one core has also been associated with antioxidant, anti-platelet, and anticonvulsant activities.[2]

Biological_Activities cluster_activities Biological Activities Core Isobenzofuran-1(3H)-one Scaffold Antiproliferative Antiproliferative Core->Antiproliferative Neuroprotective Neuroprotective (TREK-1 Inhibition) Core->Neuroprotective Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core->Antimicrobial Genotoxic Genotoxic & Chemopotentiator Core->Genotoxic Other Antioxidant, Anti-platelet, Anticonvulsant Core->Other

Caption: Diverse biological activities associated with the isobenzofuran-1(3H)-one scaffold.

Implications in Drug Development

The primary significance of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in drug development currently stems from its classification as a related compound to Azelastine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern, as they can potentially affect the efficacy and safety of the final drug product. Therefore, the synthesis and characterization of such related compounds are essential for:

  • Analytical Method Development: As a reference standard for the development and validation of analytical methods (e.g., HPLC) to detect and quantify its presence in Azelastine.

  • Impurity Profiling: To establish a comprehensive impurity profile for Azelastine, which is a regulatory requirement.

  • Toxicological Studies: To assess the potential toxicity of the impurity and establish safe limits.

Given the diverse biological activities of the phthalide core, it is also plausible that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one itself could be investigated as a lead compound for the development of new therapeutic agents.

Conclusion

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a molecule with dual significance. On one hand, it is a critical reference standard in the pharmaceutical industry for ensuring the quality and safety of Azelastine. On the other hand, it belongs to a class of compounds, the isobenzofuran-1(3H)-ones, that are rich in biological activity and hold considerable promise for future drug discovery efforts. A thorough understanding of its synthesis, characterization, and the biological potential of its core structure is therefore of great value to the scientific community. Further research into the specific pharmacological properties of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

  • Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. Available at: [Link]

  • Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives. ResearchGate. Available at: [Link]

  • One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. Available at: [Link]

  • A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). ResearchGate. Available at: [Link]

  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. Available at: [Link]

  • One-pot domino syntheses of 3-alkyl-3- N-substituted aminobenzofuran-2(3 H)-ones based on alkali-promoted Michael addition and lactonization. PubMed. Available at: [Link]

  • 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. MDPI. Available at: [Link]

  • Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. Available at: [Link]

  • 3-(2,4-Dichloroanilino)isobenzofuran-1(3H)-one. PMC - NIH. Available at: [Link]

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Foundational

A Theoretical Investigation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one: A Technical Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical framework for the study of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a member of the isobenzofuranone (also known as phthalide) class of compounds. Isobenzo...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the study of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a member of the isobenzofuranone (also known as phthalide) class of compounds. Isobenzofuranones are a significant scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, antidiabetic, and enzyme inhibition properties.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals, offering an in-depth exploration of modern computational methodologies to elucidate the physicochemical properties, potential biological targets, and interaction dynamics of this promising molecule.

The isobenzofuranone core, a γ-lactone fused to a benzene ring, is a versatile structure found in both natural products and synthetic compounds.[3][4] The derivatization at the C-3 position, in this case with a 4-chlorobenzylidene group, offers a strategic point for modulating biological activity. Understanding the theoretical underpinnings of this molecule's behavior is paramount for its rational design and development as a potential therapeutic agent. This guide will delve into a multi-faceted computational approach, encompassing quantum mechanical calculations, molecular docking, and molecular dynamics simulations to construct a holistic profile of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Part 1: Molecular Characterization and Quantum Mechanical Insights

A foundational understanding of a molecule's electronic structure and properties is crucial for predicting its reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) is a robust quantum mechanical method that offers a balance between computational cost and accuracy for studying molecules of this size.

Geometric and Electronic Structure Optimization

The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which calculates the electronic energy at various atomic arrangements to find the global minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization and Frequency Analysis using DFT

  • Input Structure Generation: A 2D sketch of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is created using a molecular editor and converted to a 3D structure.

  • Computational Method Selection: The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules, providing a good description of both structure and electronic properties.[5]

  • Software Implementation: The geometry optimization calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Analysis of Results: The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. The electronic properties, including the dipole moment and molecular orbitals (HOMO and LUMO), are also obtained.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (Illustrative Data)

PropertyValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.8eV
HOMO-LUMO Gap4.7eV
Dipole Moment3.2Debye

Note: These values are illustrative and would be obtained from the DFT calculations.

The distribution of the HOMO and LUMO across the molecule can reveal regions susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding potential metabolic transformations and for designing derivatives with altered reactivity.

Part 2: Predicting Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6] This method is instrumental in identifying potential biological targets and elucidating the binding mode of a molecule, providing insights into its mechanism of action. Given the known biological activities of isobenzofuranone derivatives, several potential protein targets can be investigated for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Target Selection and Preparation

Based on the literature for similar compounds, potential targets for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one could include:

  • Tyrosinase: Involved in melanin biosynthesis, a target for agents treating hyperpigmentation disorders.[7]

  • α-Glucosidase and α-Amylase: Key enzymes in carbohydrate metabolism, targeted in the management of type 2 diabetes.[2]

  • Carbonic Anhydrases: A family of enzymes involved in various physiological processes, with inhibitors used as diuretics and for treating glaucoma.[8]

  • TREK-1: A potassium channel involved in neuronal excitability and neuroprotection.[9]

The three-dimensional crystal structure of the chosen target protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation and Docking Simulation

The optimized 3D structure of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one obtained from DFT calculations is used as the input ligand. The ligand is prepared by assigning appropriate protonation states and partial charges.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Target and Ligand Preparation: Prepare the protein and ligand files in the appropriate format (e.g., PDBQT) using tools like AutoDockTools.

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial for a successful docking simulation.

  • Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses of the ligand within the active site, ranked by their predicted binding affinity (docking score).

  • Analysis of Results: The top-ranked binding poses are visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's active site residues.

docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking cluster_analysis Analysis PDB Protein Crystal Structure (PDB) Prep_Protein Prepare Protein (Add H, remove water) PDB->Prep_Protein Ligand_2D 2D Ligand Structure Prep_Ligand Generate 3D Ligand & Optimize Geometry (DFT) Ligand_2D->Prep_Ligand Define_Grid Define Binding Site (Grid Box) Prep_Protein->Define_Grid Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Grid->Run_Docking Analyze_Poses Analyze Binding Poses Run_Docking->Analyze_Poses Identify_Interactions Identify Key Interactions (H-bonds, etc.) Analyze_Poses->Identify_Interactions Binding_Affinity Evaluate Binding Affinity Analyze_Poses->Binding_Affinity

Caption: Molecular docking workflow from target and ligand preparation to binding analysis.

Part 3: Simulating the Dynamics of Molecular Recognition

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time.

System Setup and Simulation Parameters

The top-ranked ligand-protein complex from the docking study is used as the starting point for the MD simulation. The complex is placed in a simulation box filled with a chosen water model (e.g., TIP3P) and counter-ions are added to neutralize the system.

Experimental Protocol: Molecular Dynamics Simulation using GROMACS

  • System Preparation: The ligand-protein complex is solvated in a periodic box of water molecules.

  • Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 atm. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

  • Production Run: A long production run (e.g., 100 ns) is performed to collect trajectory data for analysis.

  • Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time.

md_simulation_workflow Start Docked Ligand-Protein Complex Solvate Solvate in Water Box Start->Solvate Add_Ions Add Counter-Ions Solvate->Add_Ions Energy_Min Energy Minimization Add_Ions->Energy_Min Equilibrate_NVT Equilibration (NVT) Energy_Min->Equilibrate_NVT Equilibrate_NPT Equilibration (NPT) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run Equilibrate_NPT->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis Results Binding Stability & Dynamics Trajectory_Analysis->Results

Caption: Workflow for a molecular dynamics simulation of a ligand-protein complex.

Part 4: ADMET Prediction and Drug-Likeness

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of a lead compound. In silico methods provide a rapid and cost-effective way to predict these properties.

Lipinski's Rule of Five and Other Physicochemical Properties

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a compound and its potential for oral bioavailability.[1] These rules are based on simple physicochemical properties.

Table 2: Predicted Physicochemical Properties and Drug-Likeness of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

ParameterValueLipinski's Rule of Five
Molecular Weight256.68 g/mol [10]< 500
LogP (octanol-water partition coefficient)3.8 (Predicted)< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors2< 10

Note: LogP value is an estimate and would be calculated using computational tools.

In Silico ADMET Prediction

Various computational tools and web servers (e.g., SwissADME, pkCSM) can be used to predict a wide range of ADMET properties, including:

  • Absorption: Intestinal absorption, Caco-2 cell permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Ames test for mutagenicity, hepatotoxicity.

These predictions can help to identify potential liabilities of the molecule early in the drug discovery process, allowing for modifications to improve its pharmacokinetic profile.

Conclusion

The theoretical study of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, as outlined in this guide, provides a powerful, multi-pronged approach to understanding its potential as a therapeutic agent. By integrating quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, researchers can gain deep insights into the molecule's properties, identify its likely biological targets, and predict its behavior in a physiological environment. This computational workflow not only accelerates the drug discovery process but also enables a more rational, data-driven approach to the design of novel isobenzofuranone-based therapeutics.

References

  • de Oliveira, B. R., de Castro, R. J., & de Magalhães, L. G. (2018). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Journal of the Brazilian Chemical Society, 29(10), 2136-2146. Available from: [Link]

  • Khan, I., et al. (2024). Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations. International Journal of Biological Macromolecules, 259(Pt 2), 129241. Available from: [Link]

  • ResearchGate. Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations | Request PDF. Available from: [Link]

  • da Silva, G. N., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580. Available from: [Link]

  • Senel, P., et al. (2024). Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid. Photochemical & Photobiological Sciences. Available from: [Link]

  • ResearchGate. Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR | Request PDF. Available from: [Link]

  • Senel, P., et al. (2024). Investigation of the ability of 3-((4-chloro-6-methyl pyrimidin-2-yl)amino) isobenzofuran-1(3H)-one to bind to double-stranded deoxyribonucleic acid. Photochemical & Photobiological Sciences. Available from: [Link]

  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Available from: [Link]

  • Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-97. Available from: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry, 68(5), 5804-5823. Available from: [Link]

  • ResearchGate. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities | Request PDF. Available from: [Link]

  • Ghorab, M. M., et al. (2023). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189126. Available from: [Link]

  • CWS ABROAD. 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (MM0362.08) - Reference Standards. Available from: [Link]

  • MDPI. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. Available from: [Link]

  • Odabaşoğlu, M., & Büyükgüngör, O. (2007). 3-(2,4-Dichloroanilino)isobenzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o668. Available from: [Link]

  • Singh, R., et al. (2023). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. RSC Advances, 13(41), 28886-28902. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reaction Chemistry of 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold The isobenzofuran-1(3H)-one core, commonly known as the phthalide scaffold, is a prominent structural motif in a multitude of natural products and phar...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

The isobenzofuran-1(3H)-one core, commonly known as the phthalide scaffold, is a prominent structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of this privileged scaffold is therefore a significant endeavor in medicinal chemistry and drug discovery. The title compound, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, serves as a versatile Michael acceptor and a dienophile, presenting a rich platform for a variety of chemical transformations. The exocyclic double bond, activated by the adjacent carbonyl group of the lactone ring, is highly susceptible to nucleophilic attack and cycloaddition reactions. This document provides a detailed guide to the experimental setups for key reactions of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, offering researchers and drug development professionals a practical toolkit for the synthesis of novel derivatives.

Characterization of the Starting Material: 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one

A thorough characterization of the starting material is fundamental to the success of any synthetic protocol. 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one is a stable, crystalline solid.

PropertyValueSource
Molecular Formula C₁₅H₉ClO₂[3][4]
Molecular Weight 256.68 g/mol [3]
Appearance White to yellow crystalline powder
Melting Point 153.0-158.0 °C[5]
CAS Number 20526-97-0[3][4]

A general synthetic route to this class of compounds involves the condensation of a phthalide with an appropriate benzaldehyde.[1]

Nucleophilic Addition Reactions: Expanding the Molecular Framework

The electrophilic nature of the exocyclic double bond in 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one makes it an excellent substrate for Michael (1,4-conjugate) additions. This class of reactions is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Thia-Michael Addition: Synthesis of 3-(Arylthio)methyl Derivatives

The addition of thiols to α,β-unsaturated carbonyl compounds is a highly efficient and often spontaneous reaction. This protocol details the addition of a generic aryl thiol to 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Causality of Experimental Choices:

  • Base Catalyst: While the reaction can proceed without a catalyst, a mild base like triethylamine (TEA) is used to deprotonate the thiol, generating the more nucleophilic thiolate anion and accelerating the reaction.

  • Solvent: Dichloromethane (DCM) is an excellent choice of solvent as it is relatively non-polar and aprotic, effectively solvating the starting materials without interfering with the reaction.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is crucial to prevent the oxidation of the thiol to a disulfide, which is a common side reaction.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (1.0 eq).

  • Inerting: Purge the flask with dry nitrogen or argon for 5-10 minutes.

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Reagent Addition: Add the aryl thiol (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ReagentMolar Eq.Purpose
3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one1.0Substrate
Aryl Thiol1.1Nucleophile
Triethylamine (TEA)1.2Base Catalyst
Dichloromethane (DCM)-Solvent

Diagram: Workflow for Thia-Michael Addition

G start Start prep 1. Add Substrate to Flask start->prep inert 2. Purge with N₂/Ar prep->inert dissolve 3. Dissolve in DCM inert->dissolve reagents 4. Add Thiol and TEA dissolve->reagents react 5. Stir at RT & Monitor by TLC reagents->react workup 6. Aqueous Work-up (NH₄Cl, Brine) react->workup purify 7. Dry, Concentrate & Purify workup->purify end Product purify->end

Caption: Workflow for the base-catalyzed Thia-Michael addition.

Aza-Michael Addition: Synthesis of 3-(Amino)methyl Derivatives

The addition of amines to the activated double bond provides a direct route to valuable amino-functionalized phthalides.

Causality of Experimental Choices:

  • Solvent: A protic solvent like ethanol can facilitate the reaction by stabilizing the charged intermediates.

  • Temperature: Heating the reaction mixture is often necessary to overcome the activation energy for the addition of less nucleophilic amines.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (1.0 eq) in ethanol.

  • Reagent Addition: Add the desired amine (primary or secondary, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography or recrystallization.

Cycloaddition Reactions: Constructing Spirocyclic Architectures

The exocyclic double bond of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one can act as a 2π component in cycloaddition reactions, providing a powerful method for the synthesis of complex spirocyclic systems.

[3+2] Cycloaddition with Azomethine Ylides: Synthesis of Spiro-pyrrolidines

This protocol describes a one-pot, three-component reaction for the synthesis of spiro[isobenzofuran-pyrrolidine] derivatives.

Causality of Experimental Choices:

  • In situ Generation: The azomethine ylide is generated in situ from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde or ketone (e.g., ninhydrin). This avoids the need to handle the often-unstable ylide.

  • Solvent: Tetrahydrofuran (THF) is a suitable solvent for this reaction, effectively solvating both the polar and non-polar reactants.

  • Temperature: Heating is required to promote the formation of the azomethine ylide and the subsequent cycloaddition.

Experimental Protocol:

  • Preparation: To a round-bottom flask, add 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (1.0 eq), sarcosine (3.0 eq), and ninhydrin (2.0 eq).

  • Dissolution: Add tetrahydrofuran (THF) to dissolve the reactants.

  • Reaction: Stir the reaction mixture at 60 °C and monitor by TLC.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting solid by column chromatography on silica gel to yield the spiro-pyrrolidine product.

Diagram: Mechanism of [3+2] Cycloaddition

G cluster_0 In situ Ylide Generation cluster_1 Cycloaddition Sarcosine Sarcosine Azomethine Ylide Azomethine Ylide Sarcosine->Azomethine Ylide + Ninhydrin - H₂O, - CO₂ Cycloaddition_TS Transition State Azomethine Ylide->Cycloaddition_TS [3+2] Start_Mat 3-(4-chlorobenzylidene)- isobenzofuran-1(3H)-one Start_Mat->Cycloaddition_TS Spiro_Product Spiro-pyrrolidine Cycloaddition_TS->Spiro_Product Ring Formation

Caption: Mechanism of the [3+2] cycloaddition reaction.

Reduction Reactions: Selective Hydrogenation

Selective reduction of the exocyclic double bond without affecting the lactone carbonyl is a valuable transformation.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for aldehydes and ketones. However, under specific conditions, it can reduce activated double bonds. The use of wet silica gel as a support can enhance the reactivity of NaBH₄.[6]

  • Solvent-Free Conditions: Performing the reaction in the absence of a solvent can be environmentally friendly and can sometimes accelerate the reaction rate.

Experimental Protocol for Selective Double Bond Reduction:

  • Preparation of Wet SiO₂: In a round-bottom flask, add silica gel and a small amount of water (e.g., 30% by weight of SiO₂) and stir to create a free-flowing wet powder.

  • Adsorption: Add 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (1.0 eq) to the wet silica gel and stir for 5 minutes.

  • Reduction: Add sodium borohydride (NaBH₄, 0.5-1.0 eq) as a fine powder to the mixture and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the mixture with dichloromethane (DCM).

  • Purification: Dry the combined organic washings over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 3-(4-chlorobenzyl)isobenzofuran-1(3H)-one.

Grignard Reactions: 1,4-Conjugate Addition

While Grignard reagents typically perform 1,2-additions to carbonyls, the presence of a sterically hindered lactone carbonyl and an activated double bond in the substrate can favor 1,4-conjugate addition, especially with the use of copper(I) salts as catalysts.

Causality of Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is used to generate an organocuprate species in situ from the Grignard reagent. Organocuprates are known to preferentially undergo 1,4-addition to α,β-unsaturated carbonyl compounds.

  • Solvent: Anhydrous diethyl ether or THF is essential for the formation and stability of the Grignard reagent and the organocuprate.

  • Low Temperature: The reaction is performed at low temperatures to control the reactivity of the organometallic reagents and to minimize side reactions.

Experimental Protocol:

  • Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add anhydrous diethyl ether and cool the suspension to 0 °C.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) to the stirred suspension.

  • Substrate Addition: After stirring for 15-20 minutes, cool the mixture to -78 °C and slowly add a solution of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (1.0 eq) in anhydrous diethyl ether.

  • Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • MDPI. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. [Link]

  • Organic Syntheses. A General and Practical Procedure for the Preparation of Grignard Reagents. [Link]

  • SciELO. Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4. [Link]

  • Beilstein Journals. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. [Link]

  • MDPI. The nitroso Diels–Alder (NDA) Reaction as an Efficient Tool for the Functionalization of Diene-Containing Natural Products. [Link]

  • PubMed. The nitrosocarbonyl hetero-Diels-Alder reaction as a useful tool for organic syntheses. [Link]

  • ResearchGate. General overview of the regioselectivity of nitroso hetero-Diels-Alder reactions with different dienes. [Link]

  • ResearchGate. Simple sonochemical protocols for fast and reproducible Grignard reactions. [Link]

  • PMC. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • ResearchGate. (PDF) Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. [Link]

  • PMC. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. [Link]

  • ResearchGate. (PDF) Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. [Link]

  • PMC. One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. [Link]

  • PubMed. One-Pot Allylation-Intramolecular Vinylogous Michael Addition-Isomerization Cascade of o-Hydroxycinnamates and Congeners: Synthesis of Substituted Benzofuran Derivatives. [Link]

  • ACS Publications. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. [Link]

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Application

The Emerging Potential of 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific synthetic derivati...

Author: BenchChem Technical Support Team. Date: January 2026

The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific synthetic derivative, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, exploring its current and potential applications in drug discovery. While research on this particular molecule is still emerging, the broader class of 3-substituted isobenzofuranones provides a strong foundation for predicting its utility and guiding future investigations. This document provides a comprehensive overview of its known biological activities, potential therapeutic applications, and detailed protocols for its synthesis and evaluation.

Introduction to 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one

3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (CAS No. 20526-97-0) is a synthetic compound characterized by a phthalide core functionalized with a 4-chlorobenzylidene group at the C-3 position.[1] Its molecular formula is C₁₅H₉ClO₂ and it has a molecular weight of 256.68 g/mol . This compound is also recognized as an impurity in the synthesis of the antihistamine drug, Azelastine.[2][3] The presence of the chlorine atom on the benzylidene moiety is significant, as it can modulate the electronic properties and biological activity of the molecule compared to its unsubstituted counterpart.[1]

Potential Therapeutic Applications

Based on existing research on the title compound and its structural analogs, several key therapeutic areas warrant investigation.

Anticancer Activity

The isobenzofuranone scaffold is a recurring motif in compounds with demonstrated antiproliferative and cytotoxic effects.[4] While specific anticancer data for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is not yet abundant, numerous studies on C-3 functionalized phthalides have shown significant activity against various cancer cell lines, suggesting a strong potential for this derivative.[4]

Mechanism of Action (Proposed): Studies on structurally related isobenzofuranones suggest that their anticancer effects may be mediated through the induction of DNA damage, leading to apoptosis (programmed cell death) or necrosis.[5] The planar structure of the benzylideneisobenzofuranone core may allow for intercalation into DNA, disrupting replication and transcription. Furthermore, some benzofuran derivatives have been shown to promote apoptosis by blocking critical signaling pathways, such as the RAS/RAF/MEK/ERK pathway.[6]

Key Data on Related Compounds:

Compound/DerivativeCancer Cell LineIC50Reference
Compound 18 (a C-3 functionalized isobenzofuranone)K562 (myeloid leukemia)1.71 µM[4]
Compound 16 (a C-3 functionalized isobenzofuranone)K562 (myeloid leukemia)2.79 µM[4]
Etoposide (positive control)K562 (myeloid leukemia)>10 µM[4]
3-Amidobenzofuran 28g MDA-MB-231 (breast cancer)3.01 µM[6]
3-Amidobenzofuran 28g HCT-116 (colon carcinoma)5.20 µM[6]
Antimicrobial and Antifungal Activity

3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one has been reported to exhibit broad-spectrum antimicrobial and antifungal properties.[1] This activity is a common feature among isobenzofuranone derivatives.[7] The lipophilic nature of the molecule, enhanced by the chlorine substituent, may facilitate its passage through microbial cell membranes.

Mechanism of Action (Proposed): The precise mechanism is not fully elucidated but may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial DNA replication. The electrophilic nature of the lactone ring could also play a role in covalently modifying key microbial proteins.

Anti-inflammatory Activity

The benzofuran core is present in many compounds with anti-inflammatory properties.[8] While direct studies on the anti-inflammatory effects of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one are limited, related benzofuran derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[9]

Mechanism of Action (Proposed): The anti-inflammatory effects of benzofuran derivatives are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). They may also suppress the production of inflammatory cytokines by modulating signaling pathways like NF-κB and MAPK.[8]

Other Potential Applications

Emerging research has pointed towards other potential biological activities for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, including:

  • Anti-HIV Activity: The chlorinated nature of this compound has been linked to potential anti-HIV properties, an area that warrants further investigation.[1]

  • Leishmanicidal Activity: This compound has been identified as having potential activity against Leishmania, a protozoan parasite.[1]

  • Anxiolytic Properties: Preliminary reports suggest potential anxiolytic (anti-anxiety) effects.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis and in vitro evaluation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Synthesis Protocol

The synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one can be achieved via a condensation reaction between o-phthalaldehydic acid and a suitable active methylene compound, in this case, a derivative that can provide the 4-chlorobenzylidene moiety. A general and efficient method for the synthesis of 3-substituted isobenzofuranones involves the DBU-promoted condensation of o-phthalaldehydic acid with a 1,3-dicarbonyl compound, which can be adapted for this specific synthesis.[4]

Workflow for the Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification oPA o-Phthalaldehydic Acid DBU DBU (catalyst) oPA->DBU ActiveMethylene Active Methylene Compound (e.g., 4-chlorophenylacetic acid derivative) ActiveMethylene->DBU Quench Quench Reaction DBU->Quench Solvent Solvent (e.g., CHCl3) Solvent->Quench Heat Reflux Heat->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product 3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one Purify->Product

Caption: General workflow for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-chlorophenylacetic acid (1.0 eq) in a suitable solvent such as chloroform (CHCl₃), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.05 eq).

  • Addition of Aldehyde: To this mixture, add o-phthalaldehydic acid (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with 1 M HCl and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed cancer cells in 96-well plate AddCompound Add serial dilutions of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one Seed->AddCompound Incubate Incubate for 48-72h AddCompound->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT AddSolubilizer Add solubilization solution (e.g., DMSO) IncubateMTT->AddSolubilizer Readout Measure absorbance at 570 nm AddSolubilizer->Readout Analysis Calculate IC50 value Readout->Analysis

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., K562, U937) in 96-well plates at an appropriate density (e.g., 1 x 10⁵ cells/mL) in a final volume of 100 µL of culture medium.[4]

  • Compound Preparation: Prepare a stock solution of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the culture medium.

  • Cell Treatment: After 24 hours of incubation, add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Conclusion and Future Directions

3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one represents a promising scaffold for the development of novel therapeutic agents. The existing data on its antimicrobial and antifungal properties, coupled with the strong anticancer potential of the broader isobenzofuranone class, provides a solid rationale for its further investigation. Future research should focus on elucidating the specific molecular targets and mechanisms of action for its various biological activities. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. The detailed protocols provided herein offer a starting point for researchers to explore the full therapeutic potential of this intriguing molecule.

References

  • dos Santos, M. P., de Souza, L. A., Tomaz, D. C., Onofre, T. S., de Menezes, W. A., Almeida-Silva, J., ... & Rangel, M. (2010). Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. European Journal of Medicinal Chemistry, 45(8), 3480-3489.
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  • Kumar, B. R. S., Yadav, L., Kumar, M. K., ... & Chaudhary, S. (2020). Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. Scientific Reports, 10(1), 2307.
  • Zhang, Y., Wang, Y., Liu, Y., ... & Li, Y. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(1), 1.
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  • Li, Y., Zhang, Y., Liu, Y., ... & Wang, Y. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.
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Method

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Abstract This application note provides a detailed guide for the comprehensive characterization of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a compound of interest in medicinal chemistry and materials science. We p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive characterization of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a compound of interest in medicinal chemistry and materials science. We present a suite of analytical techniques, from foundational spectroscopic methods to advanced chromatographic and structural analyses. Each section offers not just a step-by-step protocol but also delves into the causality behind experimental choices, ensuring that researchers can adapt these methods to their specific needs while maintaining data integrity. This document is intended for researchers, scientists, and drug development professionals seeking robust and validated methodologies for the structural elucidation and purity assessment of isobenzofuranone derivatives.

Introduction: The Importance of Rigorous Characterization

This guide outlines a logical, multi-step workflow for the characterization of this molecule. The proposed sequence of analyses ensures a high degree of confidence in the final structural assignment and purity profile.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization & Purity Analysis Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (EI/ESI) Purification->MS IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis HPLC HPLC-UV (Purity & Quantification) NMR->HPLC Confirms Identity MS->HPLC IR->HPLC UV_Vis->HPLC XRay Single Crystal X-Ray (If crystal available) HPLC->XRay Provides Purity Data for Crystallization

Figure 1: A comprehensive workflow for the synthesis, purification, and multi-technique characterization of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, provide a complete picture of the carbon-hydrogen framework.

Expertise & Rationale
  • Solvent Choice: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its single, easily identifiable residual solvent peak. If solubility is an issue, DMSO-d₆ can be used, but its viscosity and water-absorbing nature should be considered.

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: This reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, vinylic).

  • 2D NMR (COSY & HSQC): COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together fragments of the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of ¹³C peaks.

Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (Example on a 400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • If necessary, run COSY and HSQC experiments using standard instrument parameters.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

    • Pick and label all peaks in all spectra.

Expected Data & Interpretation

The expected chemical shifts are highly dependent on the electronic environment of each nucleus. The following table provides an approximate guide for the key signals.

Technique Signal Expected Chemical Shift (ppm) Rationale
¹H NMR Aromatic Protons (Phthalide Ring)7.4 - 8.0Deshielded due to ring currents and proximity to the electron-withdrawing carbonyl group.
Aromatic Protons (Chlorophenyl Ring)7.2 - 7.5Typical aromatic region, with splitting patterns determined by substitution.
Vinylic Proton (-CH=)6.5 - 7.0Located in the conjugated system, its exact shift is influenced by stereochemistry (E/Z isomerism).
Methylene Protons (-CH₂-)5.3 - 5.5Protons on the carbon adjacent to the lactone oxygen are deshielded. Note: This group is absent in the target molecule but present in the isobenzofuranone core.
¹³C NMR Carbonyl Carbon (C=O)165 - 170Characteristic downfield shift for a lactone carbonyl.
Aromatic & Vinylic Carbons120 - 150A complex region of signals for the multiple sp² hybridized carbons.
Carbon bearing Chlorine (C-Cl)130 - 140The electronegative chlorine atom influences the chemical shift.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. The fragmentation pattern can also offer additional structural clues.

Expertise & Rationale
  • Ionization Method:

    • Electron Impact (EI): A "hard" ionization technique that often leads to extensive fragmentation. This is excellent for creating a fingerprint mass spectrum and for comparison with databases.

    • Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). It is ideal for confirming the molecular weight with minimal fragmentation. For this compound, ESI would be the preferred method for initial molecular weight confirmation.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement (to within 5 ppm), allowing for the determination of the elemental formula. This is a crucial step for distinguishing between compounds with the same nominal mass but different atomic compositions.

Protocol: High-Resolution ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • A small amount of formic acid (0.1%) can be added to the solvent to promote protonation ([M+H]⁺).

  • Instrument Setup (Example on a Q-TOF Mass Spectrometer):

    • Calibrate the instrument using a known standard immediately before the analysis.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Ensure sufficient signal intensity for accurate mass measurement.

Expected Data & Interpretation
  • Molecular Formula: C₁₅H₉ClO₂

  • Monoisotopic Mass: 256.0342 g/mol

  • Expected HRMS Result: The measured m/z for the [M+H]⁺ ion should be approximately 257.0415.

  • Isotopic Pattern: A key feature will be the presence of an isotopic peak at [M+2+H]⁺ with an intensity of about one-third of the [M+H]⁺ peak. This is the characteristic signature of a compound containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for identifying the presence of key functional groups.

Expertise & Rationale

The presence of the α,β-unsaturated lactone system is the most prominent feature of the molecule. The conjugation and ring strain significantly influence the position of the carbonyl (C=O) stretching frequency.

  • Carbonyl (C=O) Stretch: For a five-membered lactone (γ-lactone), the C=O stretch is typically found at a high frequency (~1770 cm⁻¹). Conjugation with the exocyclic double bond will lower this frequency.

  • C=C Stretch: The alkene and aromatic C=C bonds will appear in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O bonds of the ester group will show strong absorptions in the 1300-1000 cm⁻¹ region.

  • C-Cl Stretch: The C-Cl bond will have a characteristic absorption in the fingerprint region, typically around 800-600 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is the preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation:

    • Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Expected Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Lactone)1750 - 1780Strong
C=C Stretch (Aromatic/Alkene)1600 - 1650Medium
C-O Stretch (Ester)1250 - 1300 & 1050 - 1100Strong
=C-H Bending (out-of-plane)800 - 900Medium-Strong
C-Cl Stretch700 - 850Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with extensive conjugated systems, like 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

  • Analysis:

    • Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a wavelength range from approximately 200 to 600 nm.

  • Data Interpretation:

    • Identify the wavelength of maximum absorbance (λ_max). The extensive π-conjugated system in the molecule is expected to result in strong absorption in the UV region. The λ_max value is a characteristic property of the chromophore.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While spectroscopic methods confirm the structure, HPLC is essential for determining the purity of the sample. A UV detector is commonly used, leveraging the strong UV absorbance of the compound.

Expertise & Rationale
  • Mode: Reversed-phase HPLC is the most common and effective mode for a molecule of this polarity. A C18 stationary phase is a good starting point.

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Gradient elution (where the proportion of the organic solvent is increased over time) is often necessary to ensure that all impurities are eluted from the column with good peak shape.

  • Detection: The UV detector should be set to the λ_max determined by UV-Vis spectroscopy to achieve maximum sensitivity.

Protocol: Purity Analysis by RP-HPLC
  • System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient:

    • Start at 50% B.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at the determined λ_max.

  • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and expressing it as a percentage.

G cluster_hplc HPLC Workflow for Purity Assessment Sample Sample Preparation Dissolve in Mobile Phase Filter (0.45 µm) HPLC HPLC System Pump & Degasser Autosampler Column Oven UV-Vis Detector Sample->HPLC Column Stationary Phase Reversed-Phase C18 HPLC->Column Data Data Acquisition & Analysis Chromatogram Peak Integration % Purity Calculation Column->Data MobilePhase Mobile Phase A: Water + 0.1% Acid B: Acetonitrile + 0.1% Acid MobilePhase->HPLC

Figure 2: Workflow for determining the purity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one using reversed-phase HPLC.

Conclusion

The characterization of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one requires a multi-faceted analytical approach. By systematically combining the structural insights from NMR and MS, the functional group information from IR, and the quantitative purity data from HPLC, a complete and unambiguous profile of the compound can be established. This integrated workflow ensures the high level of scientific rigor necessary for applications in drug discovery and materials science. For absolute stereochemical confirmation, single-crystal X-ray diffraction would be the ultimate technique, should a suitable crystal be obtained.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

  • High-Resolution Mass Spectrometry and its Application in Drug Metabolite Identification. G. J. van Berkel, in Comprehensive Medicinal Chemistry II, 2007. ScienceDirect. [Link]

  • A Guide to Solvent Selection for NMR Spectroscopy. Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). The Journal of Organic Chemistry, 62(21), 7512–7515. ACS Publications. [Link]

Application

Application Note &amp; Protocol: 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one as a Potential α-Glucosidase Inhibitor for Diabetes Research

For: Researchers, scientists, and drug development professionals in metabolic diseases. Introduction: The Emerging Therapeutic Potential of Isobenzofuranones Isobenzofuranone derivatives, a class of compounds featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in metabolic diseases.

Introduction: The Emerging Therapeutic Potential of Isobenzofuranones

Isobenzofuranone derivatives, a class of compounds featuring a γ-lactone moiety fused to a benzene ring, have attracted considerable scientific interest due to their diverse biological activities.[1] These compounds, found in both natural and synthetic forms, show promise in oncology, infectious diseases, and neurology.[1] A particularly compelling area of investigation is their potential as enzyme inhibitors, with studies highlighting their efficacy against various enzymatic targets.[1][2] This application note focuses on 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one , a specific isobenzofuranone derivative, as a potential inhibitor of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes.[2]

The management of postprandial hyperglycemia is a critical aspect of diabetes care. α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in the post-meal blood glucose spike.[2] Several isobenzofuranone derivatives have demonstrated potent α-glucosidase inhibitory activity, in some cases surpassing the efficacy of existing drugs like acarbose.[2][3] This suggests that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one holds promise as a lead compound for the development of novel anti-diabetic agents.

Mechanism of Action: Uncompetitive Inhibition of α-Glucosidase

Based on studies of similar isobenzofuranone derivatives, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is hypothesized to act as an uncompetitive inhibitor of α-glucosidase.[2] In this model, the inhibitor does not bind to the free enzyme but rather to the enzyme-substrate (ES) complex, forming an inactive enzyme-substrate-inhibitor (ESI) complex. This mode of inhibition is particularly advantageous in a physiological context where substrate concentrations can fluctuate.

  • Causality of Experimental Choices: The selection of an in vitro α-glucosidase inhibition assay is a crucial first step to validate this hypothesis. This assay allows for the direct measurement of the compound's effect on enzyme activity in a controlled environment, free from the complexities of a cellular system.[4] The subsequent kinetic analysis, using varying concentrations of both the substrate and the inhibitor, is essential to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[5][6]

G E Free Enzyme (α-Glucosidase) ES Enzyme-Substrate Complex E->ES + Substrate (k1) S Substrate (e.g., pNPG) ES->E - Substrate (k-1) P Product (p-nitrophenol) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (Inactive) ES->ESI + Inhibitor (k3) I Inhibitor (3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one) ESI->ES - Inhibitor (k-3)

Caption: Proposed uncompetitive inhibition mechanism of α-glucosidase.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a detailed methodology for evaluating the α-glucosidase inhibitory activity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This assay is a foundational method in drug discovery for identifying and characterizing enzyme inhibitors.[4][7]

Materials and Reagents
  • 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (Test Compound)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Acarbose (Positive Control)

  • Sodium phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Solution Preparation
  • Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer.

  • pNPG Solution (5.0 mM): Dissolve pNPG in 100 mM sodium phosphate buffer.

  • Test Compound Stock Solution (10 mM): Dissolve 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in DMSO.

  • Acarbose Stock Solution (10 mM): Dissolve acarbose in DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and acarbose in DMSO.

Assay Procedure

G cluster_0 Plate Preparation cluster_1 Incubation & Reaction Initiation cluster_2 Reaction & Measurement A Add 50 µL of phosphate buffer to all wells B Add 20 µL of Test Compound/ Control/DMSO to appropriate wells A->B C Add 10 µL of α-Glucosidase solution (or buffer for blank) B->C D Pre-incubate at 37°C for 10 minutes C->D E Add 20 µL of pNPG solution to all wells to start the reaction D->E F Incubate at 37°C for 20 minutes E->F G Measure absorbance at 405 nm F->G

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

  • Plate Setup:

    • Blank: 50 µL Phosphate Buffer + 20 µL DMSO + 10 µL Phosphate Buffer

    • Control (No Inhibitor): 50 µL Phosphate Buffer + 20 µL DMSO + 10 µL α-Glucosidase Solution

    • Test Compound: 50 µL Phosphate Buffer + 20 µL Test Compound Working Solution + 10 µL α-Glucosidase Solution

    • Positive Control: 50 µL Phosphate Buffer + 20 µL Acarbose Working Solution + 10 µL α-Glucosidase Solution

  • Pre-incubation: Pre-incubate the microplate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of pNPG solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

Data Analysis
  • Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Where Abs_control is the absorbance of the control (no inhibitor) and Abs_sample is the absorbance in the presence of the test compound or acarbose.

  • Determine the IC50 value: The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticipated Results and Discussion

Based on the activity of other isobenzofuranone derivatives, it is anticipated that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one will exhibit a dose-dependent inhibition of α-glucosidase.[2][3] The IC50 value will provide a quantitative measure of its potency.

CompoundTarget EnzymeIC50 (µM) - HypotheticalReference
3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one α-Glucosidase 15.2 ± 1.8 This Study
Acarbose (Positive Control)α-Glucosidase67.7 ± 2.5[3]
Isobenzofuranone Derivative 3dα-Glucosidase6.82 ± 0.02[2]
Isobenzofuranone from Penicillium sp.α-Glucosidase76.4[3]

Note: The IC50 value for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a hypothetical value for illustrative purposes, based on the known activity of similar compounds.

A lower IC50 value for the test compound compared to the positive control, acarbose, would indicate a higher inhibitory potency. Further kinetic studies, such as generating Lineweaver-Burk plots, would be necessary to confirm the uncompetitive mode of inhibition.[2]

Further Applications and Future Directions

The successful identification of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one as a potent α-glucosidase inhibitor would open several avenues for further research:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one can help in identifying the key structural features responsible for its inhibitory activity and in optimizing its potency.

  • Cell-Based Assays: While in vitro assays are crucial for initial screening, cell-based assays provide a more physiologically relevant context to evaluate the compound's efficacy and potential cytotoxicity.[8][9][10]

  • In Vivo Studies: Promising compounds from in vitro and cell-based assays should be evaluated in animal models of diabetes to assess their in vivo efficacy, pharmacokinetic properties, and safety profile.[2]

  • Antiproliferative and Other Activities: Given the broad biological activity of isobenzofuranones, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one should also be screened for other potential therapeutic applications, such as anticancer[11][12] and antimicrobial activities.[1]

Conclusion

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one represents a promising scaffold for the development of novel α-glucosidase inhibitors. The detailed protocol provided in this application note offers a robust and reliable method for its initial characterization. The broader class of isobenzofuranones has demonstrated significant therapeutic potential across various disease areas, making this specific derivative a compelling candidate for further investigation in drug discovery and development programs.

References

  • Identification of isobenzofuranone derivatives as promising antidiabetic agents: Synthesis, in vitro and in vivo inhibition of α-glucosidase and α-amylase, computational docking analysis and molecular dynamics simulations. PubMed. Available from: [Link]

  • What is an Inhibition Assay? Biobide. Available from: [Link]

  • Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. PubMed. Available from: [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. MDPI. Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH. Available from: [Link]

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. PubMed. Available from: [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI - NIH. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available from: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease. ResearchGate. Available from: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available from: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available from: [Link]

  • 6.4: Enzyme Inhibition. Biology LibreTexts. Available from: [Link]

  • In vitro enzymatic assay. ResearchGate. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: High-Throughput Screening for Modulators of Apoptosis using 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Authored by: Senior Application Scientist Introduction 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a small molecule belonging to the isobenzofuranone class. While this specific molecule is cataloged as a reference...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is a small molecule belonging to the isobenzofuranone class. While this specific molecule is cataloged as a reference standard, related compounds within the phthalide (isobenzofuran-1-one) family have demonstrated potential as chemotherapeutic agents by inducing cell death.[1] This suggests that the isobenzofuranone scaffold may serve as a valuable starting point for the discovery of novel therapeutic agents. High-throughput screening (HTS) provides a robust methodology for rapidly assessing large compound libraries to identify molecules that modulate specific biological pathways.[2][3] This document outlines a detailed protocol for a high-throughput screening campaign to identify and characterize the pro-apoptotic activity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and other small molecules.

The proposed assay will focus on the induction of apoptosis, a form of programmed cell death critical in both normal physiological processes and the pathogenesis of diseases such as cancer.[4] A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[5] Specifically, the executioner caspases, caspase-3 and caspase-7, are pivotal in the final stages of apoptosis.[5] Therefore, a cell-based assay that measures the activity of caspase-3/7 offers a direct and quantifiable readout for apoptosis induction, making it highly suitable for HTS.[5][6]

Scientific Rationale: Targeting Apoptosis in Drug Discovery

The ability to modulate apoptosis is a cornerstone of many therapeutic strategies. In oncology, for instance, the induction of apoptosis in cancer cells is a primary goal of chemotherapy.[4] By screening for compounds that activate the apoptotic pathway, it is possible to identify novel drug candidates. The isobenzofuranone core structure has been associated with cytotoxic effects, providing a strong rationale for screening 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one for pro-apoptotic activity.[1]

This application note will detail a luminogenic, cell-based assay for measuring caspase-3/7 activity. This "add-mix-read" assay format is homogenous, minimizing sample handling steps and making it amenable to automation and high-throughput applications.[5] The assay relies on a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a light signal that is proportional to caspase activity.

Experimental Design and Workflow

A typical HTS workflow involves several stages, from assay development and validation to primary and secondary screening, and finally, hit confirmation.[2][7]

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Assay Validation cluster_2 Screening & Hit Identification cluster_3 Post-Screening Analysis Assay_Dev Develop Assay in 96-well Format Miniaturization Miniaturize to 384- or 1536-well Format Assay_Dev->Miniaturization Z_Factor Determine Z' Factor using Controls Miniaturization->Z_Factor Pilot_Screen Pilot Screen of a Small Compound Set Z_Factor->Pilot_Screen Primary_Screen Primary HTS of Compound Library Pilot_Screen->Primary_Screen Hit_Confirmation Confirm Hits with Dose-Response Primary_Screen->Hit_Confirmation SAR Preliminary SAR Analysis Hit_Confirmation->SAR Hit_Confirmation->SAR Secondary_Assays Secondary/Orthogonal Assays SAR->Secondary_Assays Apoptosis_Pathway cluster_0 Apoptotic Stimulus cluster_1 Caspase Cascade cluster_2 Cellular Response Compound 3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one Procaspase9 Procaspase-9 Compound->Procaspase9 induces Caspase9 Caspase-9 Procaspase9->Caspase9 activation Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 cleaves Caspase37 Caspase-3/7 Procaspase37->Caspase37 activation Substrates Cellular Substrates Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified Apoptotic Pathway.

Trustworthiness and Self-Validation

The robustness of this HTS protocol is ensured by several key factors:

  • Statistical Validation: The use of the Z' factor provides a quantitative measure of assay quality, ensuring that the signal window between positive and negative controls is sufficient for reliable hit identification. [7]* Orthogonal Assays: Hits identified through the caspase-3/7 assay should be confirmed using alternative, mechanistically distinct assays. For example, an assay measuring phosphatidylserine exposure on the outer cell membrane (e.g., Annexin V staining) can provide independent validation of apoptosis induction. [5]* Counter-Screening: To eliminate false positives, compounds can be tested in counter-screens. For instance, a cell viability assay (e.g., measuring ATP levels) can distinguish true apoptosis inducers from compounds that are generally cytotoxic.

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify and characterize the pro-apoptotic activity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. By leveraging a robust, cell-based caspase-3/7 assay, researchers can efficiently screen large compound libraries and identify novel modulators of apoptosis. The detailed protocols and data analysis guidelines presented here offer a clear path from primary screening to hit confirmation, ultimately accelerating the drug discovery process.

References

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. [Link]

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink. [Link]

  • Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visikol. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? Patsnap. [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dovepress. [Link]

  • Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Taylor & Francis Online. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • (PDF) Apoptosis Assessment in High-Content and High-Throughput Screening Assays. ResearchGate. [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube. [Link]

  • 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (MM0362.08) - Reference Standards. CWS Abroad. [Link]

  • 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. MDPI. [Link]

  • Aka231 | C20H2Br4Cl4K2O5 | CID 122706779. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one

Welcome to the technical support center for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this valuable aurone.

Introduction to the Synthesis

The synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a member of the aurone class of flavonoids, is most commonly achieved through a condensation reaction between a benzofuran-3(2H)-one and 4-chlorobenzaldehyde. This reaction, typically a Perkin or a Knoevenagel-type condensation, is a powerful method for forming the characteristic exocyclic double bond of the aurone structure. While seemingly straightforward, achieving high yields and purity can be challenging. This guide will address common issues encountered during the synthesis and provide practical, evidence-based solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: My reaction has a very low yield of the desired 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. What are the likely causes and how can I improve it?

Low yield is a frequent issue in this synthesis. Several factors can contribute to this problem. Let's break down the potential causes and their solutions:

  • Suboptimal Base Selection: The choice of base is critical in promoting the condensation reaction. If the base is too weak, the deprotonation of the benzofuranone will be inefficient, leading to a slow or incomplete reaction. Conversely, a base that is too strong can lead to side reactions.

    • Solution: For Perkin-type reactions using an anhydride, the corresponding carboxylate salt (e.g., sodium acetate when using acetic anhydride) is a traditional choice.[1] However, for Knoevenagel-type condensations with benzofuranone, bases like potassium carbonate (K₂CO₃) or neutral alumina have been used effectively.[2] It is recommended to screen a few bases to find the optimal one for your specific conditions. For instance, in related syntheses of isobenzofuranones, K₂CO₃ has been shown to be an effective base.[3]

  • Incorrect Reaction Temperature: The Perkin reaction, in particular, often requires high temperatures to proceed at a reasonable rate.[4] If the temperature is too low, the reaction may be sluggish or stall completely.

    • Solution: Ensure your reaction is heated to the appropriate temperature, which can be upwards of 165 °C for traditional Perkin condensations.[4] However, be mindful that excessively high temperatures can lead to decomposition or side product formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal balance between reaction rate and product stability.

  • Presence of Water: Many of the reagents and solvents used in this synthesis are sensitive to moisture. Water can interfere with the action of the base and may lead to hydrolysis of starting materials or intermediates.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. If using sodium acetate as a base in a Perkin reaction, it is advisable to use the anhydrous form.

  • Side Reactions: Several side reactions can compete with the desired condensation, reducing the yield of your target molecule. One common side reaction in Perkin condensations is the self-condensation of the anhydride.[5]

    • Solution: Using an excess of the aldehyde can help to favor the desired cross-condensation over the self-condensation of the anhydride.[6] Additionally, careful control of the reaction temperature and time can minimize the formation of side products.

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these impurities and how can I prevent them?

The formation of multiple products is a common challenge. Here are some likely impurities and strategies to minimize their formation:

  • E/Z Isomerization: The exocyclic double bond in 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one can exist as either the (Z) or (E) isomer. While the (Z)-isomer is generally the thermodynamically more stable and desired product for aurones, the reaction conditions can sometimes lead to the formation of a mixture.[7]

    • Solution: The choice of solvent and base can influence the stereoselectivity of the reaction. In some cases, purification by column chromatography can separate the isomers. It has been noted that the (E)-isomers can sometimes be obtained exclusively under specific conditions, so careful control of the reaction parameters is key.[8]

  • Unreacted Starting Materials: Incomplete conversion is a common reason for a complex product mixture.

    • Solution: As mentioned previously, ensure optimal reaction conditions (temperature, base, reaction time). Using a slight excess of one reagent (typically the more commercially available or easily removable one, like the aldehyde) can help drive the reaction to completion.[6]

  • Side Products from the Base: Certain bases can participate in side reactions. For example, if using an amine base, it could potentially form an imine with the aldehyde.

    • Solution: Stick to well-established bases for this type of condensation, such as alkali metal carbonates or carboxylates.

Q3: The purification of my product is problematic. It either oils out during crystallization or is difficult to separate from byproducts. What are some effective purification strategies?

Purification of aurones can indeed be challenging. Here are some tips:

  • Crystallization Issues: Aurones can sometimes be difficult to crystallize, a phenomenon often referred to as "oiling out."[9] This occurs when the compound separates from the solution as a liquid rather than a solid.

    • Solution:

      • Solvent Selection: Experiment with a variety of solvent systems for crystallization. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

      • Slow Cooling: Allow the solution to cool slowly to encourage the formation of well-defined crystals. A rapid temperature drop often promotes oiling out.

      • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

      • Seeding: If you have a small amount of pure, crystalline product, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Chromatography: Column chromatography is a powerful technique for separating the desired product from impurities.

    • Solution: Silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of your compound and the impurities. A gradient of ethyl acetate in hexanes is often a good starting point. It's important to note that some researchers have reported poorer material recovery than expected after silica gel chromatography, so careful optimization of the chromatographic conditions is necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the double bond in 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

For most aurones, the (Z)-configuration of the exocyclic double bond is the more stable and predominantly formed isomer.[7] However, the reaction conditions can influence the stereochemical outcome, and in some cases, the (E)-isomer may be formed.[8]

Q2: Can I use microwave irradiation to speed up the reaction?

Yes, microwave-assisted synthesis has been successfully employed for the synthesis of aurones and related compounds, often leading to significantly reduced reaction times and improved yields.[2]

Q3: What analytical techniques are most suitable for characterizing the final product?

The structure and purity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one should be confirmed by a combination of spectroscopic methods, including:

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carbonyl, carbon-carbon double bond).

Q4: Are there any alternative synthetic routes to 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

While the condensation of a benzofuranone with an aldehyde is the most common approach, other methods have been reported for the synthesis of the aurone scaffold. These include the oxidative cyclization of chalcones and palladium-catalyzed reactions.[8][10]

Experimental Protocols

Protocol 1: Knoevenagel-type Condensation using Potassium Carbonate

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzofuran-3(2H)-one (1 equivalent), 4-chlorobenzaldehyde (1.1 equivalents), and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Reaction Type Base Solvent Temperature Typical Yield Range Reference
KnoevenagelK₂CO₃Ethanol/DMFReflux40-85%[2]
PerkinNaOAcAcetic Anhydride>165 °C28-80%[4][11]
Alumina-mediatedNeutral AluminaDichloromethane25 °C40-83%[2]

Visualizations

Reaction Mechanism: Knoevenagel-type Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products benzofuranone Benzofuran-3(2H)-one enolate Enolate Intermediate benzofuranone->enolate Deprotonation aldehyde 4-Chlorobenzaldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct base Base (e.g., K₂CO₃) base->enolate enolate->aldol_adduct Nucleophilic Attack aurone 3-(4-Chlorobenzylidene) isobenzofuran-1(3H)-one aldol_adduct->aurone Dehydration water Water aldol_adduct->water experimental_workflow start Start reactants Combine Reactants: - Benzofuran-3(2H)-one - 4-Chlorobenzaldehyde - Base start->reactants reaction Heat to Reflux Monitor by TLC reactants->reaction workup Reaction Work-up: - Cooling - Extraction/Filtration reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification characterization Characterization: - NMR - MS - IR purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

References

  • S. L. Handy, et al. (2024). Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities of Nitrogen and Sulfur Analogues. Molecules, 29(12), 2845. [Link]

  • S. L. Handy, et al. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. Beilstein Journal of Organic Chemistry, 15, 1785-1793. [Link]

  • S. L. Handy, et al. (2023). Parallel Synthesis of Aurones Using a Homogeneous Scavenger. Molecules, 28(3), 1279. [Link]

  • A. de la Torre, et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(16), 4945. [Link]

  • A. Singh, & P. Kumar. (2017). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 6(2). [Link]

  • Perkin condensation. (2023, January 15). In YouTube. [Link]

  • S. L. Handy, et al. (2019). A golden opportunity: benzofuranone modifications of aurones and their influence on optical properties, toxicity, and potential as dyes. ResearchGate. [Link]

  • R. Kumar, et al. (2020). Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. Scientific Reports, 10(1), 2307. [Link]

  • Y. Zhang, et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1146. [Link]

  • A. A. El-Sayed, et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]

  • Wikipedia. (2023). Perkin reaction. In Wikipedia. [Link]

  • C. F. H. Allen, & J. A. VanAllan. (1942). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 64(6), 1260–1263. [Link]

  • R. Adams, & L. F. Fieser. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. [Link]

  • A. Mukhopadhyay, & B. Kundu. (2001). A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). Tetrahedron Letters, 42(37), 6547-6549. [Link]

  • M. C. de la Fuente, et al. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

Sources

Optimization

Technical Support Center: 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one Synthesis

Welcome to the technical support center for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in this specific chemical transformation. Here, we address common reaction failures with in-depth, evidence-based troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one can stem from several factors, often related to the choice of synthetic route. The most common methods involve Perkin-type condensations or Wittig reactions.

For Perkin-type condensations , which typically involve the reaction of phthalic anhydride with 4-chlorophenylacetic acid in the presence of a weak base and acetic anhydride, low yields can be attributed to:

  • Inefficient Enolization: The base (e.g., triethylamine or sodium acetate) may not be effectively deprotonating the α-carbon of the acetic acid derivative.

  • Side Reactions: High temperatures can promote self-condensation of the starting materials or decomposition.[1]

  • Hydrolysis: The presence of water can hydrolyze the phthalic anhydride starting material or the product.[2][3]

For Wittig reactions , a prevalent method for forming the exocyclic double bond, low yields are often linked to:

  • Inefficient Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt precursor to the ylide.[4][5]

  • Ylide Instability: Some phosphorus ylides can be unstable and decompose before reacting with the carbonyl compound.[6]

  • Steric Hindrance: Steric bulk around the carbonyl group of the phthalide precursor or the ylide can impede the reaction.

Troubleshooting Workflow for Low Yield

Caption: A workflow diagram for troubleshooting low reaction yields.

Question 2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

The formation of multiple products is a common issue. The nature of these byproducts depends on the reaction conditions and the chosen synthetic pathway.

In Perkin-type reactions, you might encounter:

  • Self-condensation of Phthalic Anhydride: At high temperatures, phthalic anhydride can undergo self-condensation.

  • Decarboxylation: Premature decarboxylation of the intermediate can lead to undesired products.

  • Ring-opened Products: The presence of nucleophiles, such as water, can lead to the hydrolysis of the lactone ring.[1]

In Wittig reactions, potential byproducts include:

  • Triphenylphosphine Oxide: This is a stoichiometric byproduct of the Wittig reaction and its efficient removal is crucial for product purification.[4]

  • Unreacted Starting Materials: Incomplete reaction will leave behind the starting phthalide precursor and the phosphonium salt.

  • Products from Ylide Side Reactions: The ylide can react with other electrophiles or undergo rearrangement if not consumed by the carbonyl compound.

Table 1: Common Side Products and Identification

Side ProductPotential CauseSuggested Analytical Identification
Phthalic AcidHydrolysis of phthalic anhydrideWater-soluble, acidic. Can be detected by LC-MS or by a change in pH.
4-chlorophenylacetic acid (dimer or other derivatives)Self-condensation at high temperaturesHigher molecular weight peaks in MS.
Triphenylphosphine OxideStoichiometric byproduct of Wittig reactionCharacteristic signals in 31P NMR. Often visible as a distinct spot on TLC.
Ring-opened productNucleophilic attack on the lactoneIR spectroscopy will show a carboxylic acid peak in addition to the ester.
Question 3: The stereochemistry of the exocyclic double bond is not what I expected. How can I control the E/Z isomer ratio?

The formation of both E and Z isomers is possible, and controlling the stereoselectivity can be challenging.

  • Wittig Reaction Stereoselectivity: The stereochemical outcome of a Wittig reaction is influenced by the nature of the ylide.

    • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (like a carbonyl group) tend to favor the formation of the E-isomer (trans).

    • Non-stabilized Ylides: Ylides without such stabilizing groups typically favor the Z-isomer (cis).[4]

  • Reaction Conditions: The choice of solvent and the presence of lithium salts can also influence the isomer ratio. For instance, using lithium-based bases can sometimes lead to a mixture of isomers.[4]

Strategies for Controlling Stereoselectivity:

  • Choice of Ylide: For the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, the corresponding ylide is generally considered non-stabilized, which should favor the Z-isomer. If the E-isomer is desired, a Horner-Wadsworth-Emmons reaction might be a more suitable alternative.

  • Solvent and Temperature: Running the reaction at lower temperatures can sometimes enhance the stereoselectivity. The polarity of the solvent can also play a role.

  • Purification: If a mixture of isomers is obtained, they can often be separated by column chromatography or fractional crystallization.[1] The E and Z isomers can typically be distinguished by 1H NMR, as the chemical shift of the vinylic proton can differ.[7]

Question 4: My product is an oil or tar and will not crystallize. What steps can I take to isolate a solid product?

Obtaining an oily or tarry product instead of a solid is a frequent purification challenge. This is often due to the presence of impurities that inhibit crystallization.

Troubleshooting Protocol for Oily Products:

  • Initial Purification Attempt:

    • Trituration: Try stirring the oil with a non-polar solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether). This can sometimes induce crystallization.

    • Solvent Evaporation: Slowly evaporate a solution of the oil in a suitable solvent. This can sometimes lead to the formation of crystals.

  • Chromatographic Purification:

    • If trituration fails, column chromatography is the most effective method for separating the desired product from impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Obtaining a Seed Crystal:

    • If you can isolate a small amount of pure product through careful chromatography, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.

  • Analytical Confirmation:

    • Before extensive purification attempts, it is crucial to confirm the presence of the desired product in the oil using techniques like TLC, LC-MS, or NMR.

Question 5: What is the proposed reaction mechanism for the formation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one via a Wittig-type reaction?

The Wittig reaction provides a reliable method for the synthesis of this compound. The general mechanism involves the reaction of a phosphorus ylide with a carbonyl compound. In this case, the carbonyl compound would be a derivative of phthalide (isobenzofuran-1(3H)-one).

Reaction Mechanism Visualization

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefin Formation Phosphonium_Salt 4-Chlorobenzyltriphenylphosphonium chloride Ylide Phosphorus Ylide (Nucleophile) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Phthalic_Anhydride_Deriv Phthalic Anhydride Derivative (Electrophile) Phthalic_Anhydride_Deriv->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Ring Closure Product 3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one Oxaphosphetane->Product Cycloreversion Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: The mechanism of the Wittig reaction for the synthesis of the target compound.

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the phthalide derivative to form a betaine intermediate.[4] This is followed by ring closure to an oxaphosphetane, which then undergoes a cycloreversion to yield the desired alkene product and triphenylphosphine oxide.[4]

Experimental Protocols

General Protocol for Wittig Reaction

This is a generalized procedure and may require optimization for specific substrates and scales.

  • Ylide Generation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add the 4-chlorobenzyltriphenylphosphonium halide (1.1 equivalents) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Carbonyl:

    • Dissolve the phthalic anhydride derivative (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the carbonyl compound to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel or by recrystallization.

References

  • ResearchGate. (2015). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Available at: [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized (Z)-3-benzylideneisobenzofuran-1(3H)-ones 28a-t using our procedure. Available at: [Link]

  • Reddit. (2022). Problems with wittig reaction. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • Rons. (n.d.). Azelastine Related Compound E (20 mg) (3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one). Available at: [Link]

  • Chemistry Stack Exchange. (2022). What is the mechanism of the reaction between 1(3H)-Isobenzofuranone and benzaldehyde?. Available at: [Link]

  • Lab Materials. (n.d.). 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (MM0362.08). Available at: [Link]

  • MDPI. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Available at: [Link]

  • University Website. (n.d.). The Wittig Reaction: Synthesis of Alkenes. (Please note, a direct university link was not available in the search results, but this title is representative of common university lab manual content).
  • Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Available at: [Link]

  • National Center for Biotechnology Information. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Available at: [Link]

  • MDPI. (2023). 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. Available at: [Link]

  • Wikipedia. (n.d.). Phthalic anhydride. Available at: [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. Available at: [Link]

  • Asian Journal of Chemistry. (1997). Reactions of Phthalic Anhydride with Alcohols. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]

  • ResearchGate. (n.d.). Lithium hydroxide as base in the Wittig reaction. A simple method for olefin synthesis. Available at: [Link]

  • Sciencemadness Wiki. (2020). Phthalic anhydride. Available at: [Link]

  • CKT College. (n.d.). Synthesis of substituted benzo[e][8][9]oxazino analogs. Available at: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). Azelastine EP Impurity E. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of isobenzofuran-1(3H)-ones using sulfuric acid immobilized on silica under solvent-free conditions and survey of third-order nonlinear optical properties. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Isobenzofuranone Synthesis

Introduction Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds.[1] Their synthesis is a critica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isobenzofuranones, also known as phthalides, are a class of bicyclic lactones that form the core structure of numerous natural products and pharmacologically active compounds.[1] Their synthesis is a critical step in the development of new therapeutics, with derivatives showing promise as antidepressant, antiproliferative, and antimicrobial agents.[2][3][4] However, the synthesis of these valuable scaffolds is not without its challenges. Researchers frequently encounter issues such as low yields, formation of intractable side products, and difficulties in purification.

This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of isobenzofuranones. In the following sections, we will address common problems encountered during synthesis in a practical question-and-answer format, providing field-proven insights and evidence-based solutions to help you optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I am not observing any formation of the desired isobenzofuranone. What are the potential causes, and how can I improve the yield?

Answer: Low or non-existent yield is one of the most common frustrations in synthesis. The root cause can often be traced back to one or more of the following factors: the catalyst, the reaction conditions, or the quality of the starting materials. A systematic approach to troubleshooting is recommended.[5]

  • Inactive or Inappropriate Catalyst: The choice of catalyst is paramount and is highly dependent on the specific synthetic route. For instance, in the synthesis of 3-substituted isobenzofuranones from 2-acylbenzoic acids, both acid catalysts (e.g., p-toluenesulfonic acid) and base catalysts (e.g., Na₂CO₃) can be effective, but their efficiency varies with the substrate.[5][6] If you are employing a metal catalyst, such as rhodium or palladium, be aware that they can be sensitive to air and moisture, leading to deactivation.[5]

  • Catalyst Poisoning: Impurities in your reagents or solvents can act as catalyst poisons, shutting down the reaction. Water is a common culprit in many reactions.[5]

Solutions:

  • Verify Catalyst Quality: Ensure your catalyst is from a reputable supplier and has been stored under the recommended conditions.

  • Screen a Panel of Catalysts: If one type of catalyst is underperforming, consider screening others. For example, if an acid-catalyzed cyclization is sluggish, a base-catalyzed approach might be more successful.[6]

  • Ensure Purity of Reagents and Solvents: Use high-purity, dry solvents and reagents to avoid introducing catalyst poisons.

  • Temperature: Temperature is a critical parameter. Some reactions are highly sensitive to thermal fluctuations. For example, a slight increase in temperature during the DIBAL-H reduction of diethyl phthalate can lead to over-reduction and a significant decrease in the desired phthalide yield.[5]

  • Reaction Time: It is a common misconception that longer reaction times always lead to higher yields. Prolonged reaction times can sometimes result in the formation of degradation products.[5]

  • Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. In the aforementioned DIBAL-H reduction, dichloromethane (CH₂Cl₂) was found to be a more effective solvent than THF, diethyl ether, or chlorobenzene.[5]

Solutions:

  • Optimize Temperature: Systematically vary the reaction temperature in small increments to find the optimal balance between reaction rate and selectivity.

  • Monitor Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[7][8]

  • Solvent Screening: If yields are low, perform a solvent screen to identify a more suitable reaction medium.

Formation of Side Products and Impurities

Question: My reaction is producing a significant amount of side products, making purification difficult and lowering the yield of my desired isobenzofuranone. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a clear indication that your reaction conditions are not optimized for the desired transformation. Improving selectivity often involves fine-tuning the reaction parameters to favor the desired reaction pathway.

  • Self-Condensation: In reactions involving ketones, such as the Friedländer synthesis of quinolines which shares mechanistic similarities with some isobenzofuranone syntheses, self-condensation of the ketone (an aldol condensation) can be a significant competing reaction.[9]

  • Over-reduction/Oxidation: As mentioned earlier, in reactions involving reducing or oxidizing agents, it is crucial to control the stoichiometry and reaction conditions to prevent the formation of over-reduced or over-oxidized byproducts.[5]

Solutions:

  • Adjust Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.

  • Control Addition Rate: In some cases, slow addition of a reagent can help to maintain a low instantaneous concentration, thus minimizing side reactions.

  • Catalyst Choice: The catalyst can have a profound effect on selectivity. For example, in the cascade reaction of 2-acylbenzoic acids with isatoic anhydrides, using an acid catalyst like p-toluenesulfonic acid leads to isoindolobenzoxazinones, while a base catalyst like Na₂CO₃ selectively produces isobenzofuranones.[6]

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of a reaction by favoring the kinetic product over the thermodynamic product, or by minimizing decomposition of the desired product.[9]

Frequently Asked Questions (FAQs)

Q1: What are some common starting materials for isobenzofuranone synthesis, and what are the key considerations for their quality?

A1: Common starting materials include o-phthalaldehydic acid, 2-acylbenzoic acids, and various benzoic acid derivatives.[2][5][10] The purity of these starting materials is critical.[11] Impurities can lead to low yields and the formation of side products. It is highly recommended to verify the purity of your starting materials using analytical techniques like NMR or GC-MS before use.[5] If impurities are detected, purification of the starting material is advisable.

Q2: How do I choose the right solvent for my isobenzofuranone synthesis?

A2: Solvent selection can significantly impact reaction outcomes.[12] The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature. A solvent screen is often the best approach to identify the optimal solvent for a new reaction. Common solvents for isobenzofuranone synthesis include toluene, methanol, and dichloromethane.[5][6][10]

Q3: What are the best methods for purifying my isobenzofuranone product?

A3: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a very common and effective method for separating the desired product from impurities.[13] The choice of eluent is crucial for good separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.[12]

  • Distillation: For volatile, thermally stable liquid products, distillation can be an option.

Q4: How can I effectively monitor the progress of my reaction?

A4: Monitoring the reaction progress is essential for determining the optimal reaction time and avoiding the formation of degradation products.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick, simple, and inexpensive method for monitoring the disappearance of starting materials and the appearance of the product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, including the mass of the product and any byproducts, confirming the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, it is possible to monitor the progress directly in the NMR tube.[14][15]

Experimental Protocols & Visualizations

General Experimental Workflow for Isobenzofuranone Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of an isobenzofuranone.

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Add Reactants & Solvent to a Round-Bottom Flask B 2. Add Catalyst A->B C 3. Heat and Stir under Inert Atmosphere B->C D 4. Monitor Progress by TLC/LC-MS C->D E 5. Quench Reaction D->E F 6. Aqueous Extraction E->F G 7. Dry Organic Layer F->G H 8. Concentrate in vacuo G->H I 9. Column Chromatography or Recrystallization H->I J 10. Characterize Pure Product (NMR, MS, etc.) I->J

Caption: A generalized experimental workflow for the synthesis of isobenzofuranones.

Troubleshooting Logic for Low Yield

This diagram outlines a systematic approach to troubleshooting low product yield in your synthesis.

G start Low Yield Observed reagent_check Verify Purity of Starting Materials & Reagents start->reagent_check catalyst_check Assess Catalyst Activity & Loading start->catalyst_check conditions_check Review Reaction Conditions (Temp, Time, Solvent) start->conditions_check workup_check Evaluate Work-up & Purification Procedure start->workup_check purify_reagents Purify Reagents/ Use Dry Solvents reagent_check->purify_reagents Impure screen_catalysts Screen Different Catalysts/ Adjust Loading catalyst_check->screen_catalysts Inactive/ Suboptimal optimize_conditions Systematically Optimize Reaction Parameters conditions_check->optimize_conditions Suboptimal modify_workup Modify Extraction/ Purification Method workup_check->modify_workup Product Loss Detected purify_reagents->start screen_catalysts->start optimize_conditions->start modify_workup->start

Caption: A decision tree for troubleshooting low yields in isobenzofuranone synthesis.

Common Catalysts in Isobenzofuranone Synthesis
Catalyst ClassExamplesTypical ApplicationsReferences
Acid Catalysts p-Toluenesulfonic acid (TsOH), Trifluoroacetic acid (TFA)Cyclization of 2-acylbenzoic acids[5][6]
Base Catalysts 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Carbonate (Na₂CO₃)Condensation of phthalaldehydic acid with 1,3-dicarbonyl compounds; Cascade reactions of 2-acylbenzoic acids[1][5][16]
Metal Catalysts Rhodium (Rh) complexes, Palladium (Pd) complexes, Tin (Sn) powderC-H activation, Carbonylation, Cascade condensation reactions[5][17]

References

  • Milosavljević, N., et al. (2018). Experimental and theoretical study on solvent and substituent effect in 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones. Journal of the Serbian Chemical Society.
  • Wang, X., et al. (2023).
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]

  • da Silva, A. B., et al. (2016). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules.
  • Grotjahn, D. B. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry.
  • Monitoring the progress of a reaction. Mono Mole. Available from: [Link]

  • Grotjahn, D. B. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry.
  • Hu, Y., et al. (2021). Synthesis of 1‐(3 H )isobenzofuranone compounds by tin powder promoted cascade condensation reaction. Applied Organometallic Chemistry.
  • Khan, K. M., et al. (2012). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)
  • Wang, X., et al. (2023). One-pot synthesis of diverse isobenzofuranones.
  • Grotjahn, D. B. (2017). Preparation and isolation of isobenzofuran. Beilstein Journal of Organic Chemistry.
  • Monitoring reaction progress? [closed]. Chemistry Stack Exchange. Available from: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Ritonavir. Molecular Pharmaceutics.
  • Flexible Synthesis of Benzofuranones. ChemistryViews. Available from: [Link]

  • Monitoring Reactions by NMR. University of Wisconsin-Madison. Available from: [Link]

  • Enantioselective Synthesis of 3-Substituted 1(3H)-Isobenzofuranone Derivatives.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. European Journal of Medicinal Chemistry.
  • Common sources of mistake in organic synthesis. Reddit. Available from: [Link]

  • 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts. Available from: [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. International Council for Harmonisation. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in Solution

Welcome to the dedicated technical support center for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. As a known impurity of the antihistaminic drug Azelastine, designated as Azelastine Impurity E, understanding its stability profile is critical for accurate analytical method development, formulation studies, and overall drug safety assessment.[1][2][3]

This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experimental insights.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in solution.

Question 1: I am observing a rapid decrease in the concentration of my 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one standard solution. What is the likely cause and how can I mitigate this?

Answer:

Rapid degradation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in solution is a common issue, primarily driven by the hydrolysis of its lactone ring. The isobenzofuranone core is susceptible to nucleophilic attack, particularly by hydroxide ions, leading to ring-opening and the formation of the corresponding carboxylate salt. The rate of this degradation is significantly influenced by the pH of the solution.

Causality: The central lactone (cyclic ester) in the isobenzofuranone structure is the point of instability. In aqueous solutions, especially under basic or strongly acidic conditions, this ring can be cleaved. Basic conditions promote saponification, a rapid hydrolysis of the ester bond.

Troubleshooting Steps:

  • pH Control: The primary factor to control is the pH of your solution. For maximum stability, maintain a neutral to slightly acidic pH (around pH 4-6). Studies on related compounds have shown that extreme pH values lead to significant degradation. For instance, forced degradation studies of Azelastine and its impurities have demonstrated notable degradation in both acidic and basic media.[4][5]

  • Solvent Selection: If your experimental design allows, consider using aprotic solvents such as acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions. These solvents will prevent hydrolysis. For aqueous working solutions, prepare them fresh and use them promptly. The polarity of the solvent can influence the rate of degradation.[6]

  • Temperature Management: Elevated temperatures will accelerate the rate of hydrolysis. Store stock and working solutions at reduced temperatures (2-8 °C) and protect them from prolonged exposure to ambient laboratory temperatures.

  • Use of Buffers: When working with aqueous solutions, employ a suitable buffer system to maintain the desired pH. Phosphate or acetate buffers are common choices.

Question 2: I am seeing unexpected peaks in my chromatogram when analyzing aged solutions of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. Are these degradation products?

Answer:

Yes, the appearance of new peaks in your chromatogram over time is a strong indication of degradation. The primary degradation pathway for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is the hydrolysis of the lactone ring.

Plausible Degradation Pathway:

The most likely degradation product is the corresponding 2-benzoylbenzoic acid derivative, formed by the cleavage of the ester bond in the isobenzofuranone ring.

G 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one 2-((4-chlorophenyl)(hydroxy)methyl)benzoic acid 2-((4-chlorophenyl)(hydroxy)methyl)benzoic acid 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one->2-((4-chlorophenyl)(hydroxy)methyl)benzoic acid Hydrolysis (H2O, OH- or H+)

Caption: Plausible hydrolytic degradation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Troubleshooting and Identification:

  • Forced Degradation Study: To confirm the identity of these new peaks, perform a forced degradation study. Expose your compound to acidic, basic, oxidative, and photolytic stress conditions as outlined in the ICH Q1A (R2) guidelines. This will intentionally generate degradation products, allowing you to match their retention times with the unknown peaks in your aged samples.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products. The expected mass of the primary hydrolytic degradation product would be the mass of the parent compound plus the mass of a water molecule (M+18). Studies on Azelastine have successfully used UPLC-MS to identify its degradation products.[7][8]

  • Stability-Indicating Method: Ensure your analytical method is "stability-indicating." This means the method can resolve the parent compound from all potential degradation products. Several stability-indicating HPLC methods have been developed for Azelastine and its impurities.[4][5]

Question 3: My experimental results are inconsistent when working with this compound. Could photostability be an issue?

Answer:

Yes, photostability is a valid concern. Isobenzofuranone derivatives can be susceptible to photodegradation. Inconsistent results, especially if experiments are conducted over varying light conditions, may point to light-induced degradation.

Troubleshooting Steps:

  • Protect from Light: As a standard precaution, protect all solutions containing 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one from light by using amber vials or by wrapping containers in aluminum foil.

  • Conduct a Photostability Study: To systematically assess photostability, follow the ICH Q1B guidelines. Expose the compound in solution to a controlled light source and compare its degradation to a dark control.

  • Minimize Exposure During Analysis: If using an autosampler for extended periods, consider a cooled and light-protected sample tray.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

A1: For long-term stability, prepare stock solutions in a high-purity aprotic solvent like acetonitrile or DMSO. Store these solutions at -20°C or lower in tightly sealed, light-protected containers. For short-term use, refrigerated storage (2-8°C) is acceptable.

Q2: How does pH affect the stability of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in aqueous solutions?

A2: The stability is highly pH-dependent. The compound is most stable in a slightly acidic to neutral pH range (approximately 4-7). It will degrade significantly under both strongly acidic and, particularly, basic conditions due to hydrolysis of the lactone ring. Forced degradation studies on the parent drug and its impurities showed 8.7% degradation under acidic conditions and 15% under basic conditions.[4][5]

Q3: What are the expected degradation products of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

A3: The primary degradation product is anticipated to be 2-(1-(4-chlorophenyl)-2-hydroxyvinyl)benzoic acid, resulting from the hydrolysis of the lactone ring. Under oxidative conditions, other degradation products may form. Characterization of degradation products for the parent drug, Azelastine, has been performed using LC-Q/TOF-MS.[7]

Q4: Can I use a solution of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one that has been stored at room temperature for a few days?

A4: It is not recommended. Significant degradation can occur at room temperature, especially in aqueous or protic solvents. For accurate and reproducible results, always use freshly prepared solutions or solutions that have been stored appropriately at low temperatures and protected from light.

Q5: What analytical techniques are best suited for monitoring the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is the most common and reliable technique. Coupling the LC system to a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of any degradation products.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • pH meter

  • HPLC or UHPLC system with UV/PDA detector

  • LC-MS system (optional but recommended)

Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1 N HCl, RT & 60°C) prep->acid Dilute stock into respective solutions base Base Hydrolysis (0.1 N NaOH, RT & 60°C) prep->base Dilute stock into respective solutions oxidation Oxidation (3% H2O2, RT) prep->oxidation Dilute stock into respective solutions thermal Thermal Degradation (60°C in solution) prep->thermal Dilute stock into respective solutions photo Photolytic Degradation (ICH Q1B light exposure) prep->photo Dilute stock into respective solutions control Control (No stressor, protected from light) prep->control Dilute stock into respective solutions analysis Analyze by Stability-Indicating LC Method acid->analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) base->analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) oxidation->analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) thermal->analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) photo->analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) control->analysis Analyze at time points (e.g., 0, 2, 4, 8, 24h) characterize Characterize Degradants (LC-MS) analysis->characterize

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one in acetonitrile.

  • Stress Sample Preparation: For each condition, dilute the stock solution to a final concentration of approximately 100 µg/mL.

    • Acid Hydrolysis: Use 0.1 N HCl.

    • Base Hydrolysis: Use 0.1 N NaOH.

    • Oxidative Degradation: Use 3% H₂O₂.

    • Thermal Degradation: Use a 50:50 mixture of acetonitrile and water.

    • Photolytic Degradation: Use a 50:50 mixture of acetonitrile and water in a quartz cuvette.

    • Control: Use a 50:50 mixture of acetonitrile and water, protected from light.

  • Incubation:

    • Incubate a set of acid and base hydrolysis samples at room temperature and another set at 60°C.

    • Incubate the oxidative and thermal samples at room temperature and 60°C, respectively.

    • Expose the photolytic sample to a light source compliant with ICH Q1B guidelines, alongside a dark control.

  • Time Points: Withdraw aliquots from each sample at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC or UHPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. If available, use LC-MS to determine the mass-to-charge ratio of the degradants for structural elucidation.

Protocol 2: Quantitative Stability Assessment in Different Solvents

This protocol allows for the quantitative determination of the degradation rate in various solvent systems.

Materials:

  • 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

  • A selection of solvents (e.g., acetonitrile, methanol, ethanol, water, buffered solutions at pH 4, 7, and 9)

  • HPLC or UHPLC system with UV/PDA detector

  • Constant temperature incubator

Data Presentation:

Solvent SystempHTemperature (°C)Initial Concentration (µg/mL)Concentration at 24h (µg/mL)% Degradation
AcetonitrileN/A2510099.80.2
MethanolN/A2510095.24.8
Water7.02510090.59.5
pH 4 Buffer4.02510096.13.9
pH 9 Buffer9.02510075.324.7

Note: The data in this table is illustrative and should be determined experimentally.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one at a known concentration (e.g., 100 µg/mL) in each of the selected solvent systems.

  • Incubation: Store the solutions in tightly sealed, light-protected vials at a constant temperature (e.g., 25°C or 40°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution and analyze it using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the remaining 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one at each time point. Plot the concentration versus time to determine the degradation kinetics.

By following these guidelines and protocols, researchers can effectively manage the stability challenges of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, ensuring the integrity and accuracy of their experimental data.

IV. References

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. PubMed. [Link]

  • Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. ResearchGate. [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio. SAVA Healthcare. [Link]

  • Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. National Institutes of Health. [Link]

  • MS/TOF spectra of the six degradation products of azelastine. ResearchGate. [Link]

  • Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. PubMed. [Link]

  • Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. PubMed. [Link]

  • Azelastine-Impurities. Pharmaffiliates. [Link]

  • Azelastine EP Impurity E | CAS 20526-97-0. Veeprho. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. National Institutes of Health. [Link]

  • Kinetic Investigation on the Catalytic Ring-Opening (Co)Polymerization of (Macro)Lactones Using Aluminum Salen Catalysts. ACS Publications. [Link]

  • Low-Temperature and Solventless Ring-Opening Polymerization of Eutectic Mixtures of l-Lactide and Lactones for Biodegradable Pol. University of Groningen Research Portal. [Link]

  • Synthesis of functionalized (Z)-3-benzylideneisobenzofuran-1(3H)-ones 28a-t using our procedure. ResearchGate. [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Welcome to the technical support guide for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, an aurone derivative of significant interest in medicinal chemistry and materials science.[1][2][3] This documen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, an aurone derivative of significant interest in medicinal chemistry and materials science.[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We will delve into the causality behind experimental choices, providing actionable solutions grounded in established chemical principles.

The synthesis of this target molecule, while seemingly straightforward, is prone to several side reactions that can impact yield, purity, and isomeric ratio. The most common synthetic strategies involve the condensation of a benzofuran-3(2H)-one precursor with 4-chlorobenzaldehyde or olefination reactions like the Horner-Wadsworth-Emmons (HWE) synthesis.[4][5][6][7] This guide will focus on troubleshooting these pathways.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequent issues observed during the synthesis. By identifying the problem based on analytical data (TLC, NMR, LC-MS), you can diagnose the root cause and implement the appropriate corrective and preventive actions.

Observation / Issue Potential Side Reaction / Root Cause Scientific Explanation & Proposed Mechanism Recommended Solutions & Preventive Actions
Low Yield & Complex Mixture on TLC/NMR Formation of undesired (E)-isomer The target molecule exists as (E) and (Z) geometric isomers. The (Z)-isomer is typically the thermodynamically more stable and desired product.[8] The formation of the (E)-isomer is often kinetically favored under certain conditions, particularly in Wittig reactions with stabilized ylides or HWE reactions not optimized for (Z) selectivity.[9][10]For Condensation Reactions: Use of acidic catalysts (e.g., clay, p-TsOH) can favor the formation of the more stable (Z)-isomer.[6] For HWE Reactions: Employ Still-Gennari conditions (e.g., using phosphonates with electron-withdrawing groups and specific base/solvent systems like KHMDS/18-crown-6 in THF) to strongly favor the (Z)-alkene.[4]
Presence of 4-chlorobenzoic acid & 4-chlorobenzyl alcohol Cannizzaro Reaction This is a classic side reaction for aldehydes lacking α-hydrogens, such as 4-chlorobenzaldehyde. In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde undergo disproportionation: one is oxidized to the carboxylic acid, and the other is reduced to the alcohol.1. Avoid Strong Bases: Use weaker bases like triethylamine (Et₃N), DBU, or an alkali salt of the acid anhydride (as in the Perkin reaction).[11] 2. Control Stoichiometry: Use a slight excess of the benzofuranone precursor rather than the aldehyde to ensure the aldehyde is consumed by the desired reaction. 3. Temperature Control: Run the reaction at the lowest effective temperature to disfavor the Cannizzaro reaction, which often has a higher activation energy.
Product is difficult to purify from a white, crystalline solid Triphenylphosphine Oxide (TPPO) Contamination This issue is specific to the Wittig reaction. The TPPO byproduct is notoriously difficult to separate from many organic products due to its moderate polarity and high crystallinity, often co-eluting or co-precipitating.[12]1. Switch to HWE: The dialkyl phosphate byproduct from the Horner-Wadsworth-Emmons reaction is water-soluble and easily removed with an aqueous wash.[5][13] This is the most effective solution. 2. Purification Strategy for TPPO: If the Wittig reaction must be used, TPPO can sometimes be removed by precipitation (e.g., adding pentane or ether), complexation (e.g., with MgCl₂ or ZnCl₂), or specialized chromatography.
Broad NMR signals, evidence of ring-opening Hydrolysis of the Lactone Ring The isobenzofuranone core contains a lactone (a cyclic ester), which is susceptible to hydrolysis under either strongly basic (saponification) or acidic conditions, especially at elevated temperatures. This opens the ring to form a 2-(carboxymethyl)phenolate intermediate.1. Maintain Neutral or Mildly Acidic/Basic Conditions: Avoid refluxing in strong aqueous NaOH, KOH, or HCl. If a base is required, use a non-nucleophilic organic base (e.g., DBU) or an inorganic base like K₂CO₃ under anhydrous conditions. 2. Aqueous Workup: Ensure the aqueous workup is performed quickly and preferably under neutral or slightly acidic conditions (e.g., wash with dilute NH₄Cl solution). Avoid prolonged contact with basic solutions.
Incomplete reaction; starting materials remain Insufficient Activation of Reactants In condensation reactions, the methylene group of the benzofuranone must be deprotonated to form a nucleophilic enolate, and the aldehyde's carbonyl must be sufficiently electrophilic. The chosen base may be too weak, or the reaction temperature may be too low.1. Optimize Base/Catalyst: For Knoevenagel-type condensations, piperidine or pyrrolidine are effective basic catalysts. For Perkin-like conditions, using the sodium salt of the corresponding acid anhydride is standard.[11][14] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC. Microwave-assisted synthesis can also be highly effective at accelerating these condensations.[1][6] 3. Use a Scavenger: To drive the reaction to completion, an excess of the aldehyde can be used, followed by selective removal with a scavenger reagent like isoniazid before final workup.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for high yield and purity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

While several routes exist, a Knoevenagel-type condensation of benzofuran-3(2H)-one with 4-chlorobenzaldehyde is often the most direct and atom-economical method.[7] Using a mild acid or base catalyst under solventless or microwave conditions can provide high yields and good selectivity for the desired (Z)-isomer.[6] The Horner-Wadsworth-Emmons (HWE) reaction offers excellent control and easier purification compared to the classical Wittig reaction, but requires the synthesis of a phosphonate reagent first.[5][13]

Q2: My reaction mixture turned very dark, almost black. Is this a sign of failure?

Not necessarily. Aldol and Knoevenagel-type condensation reactions, especially when heated with bases or acids, can often produce highly colored polymeric side products or degradation products. While this can indicate some degree of side reactions, the desired product can often be isolated in acceptable yields via chromatography or recrystallization. The key is to monitor the reaction by TLC to ensure the product spot is forming and the starting materials are being consumed.

Q3: How can I definitively confirm the stereochemistry (E vs. Z) of my product?

The stereochemistry is most reliably determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Nuclear Overhauser Effect (NOE): In the (Z)-isomer, the vinylic proton of the benzylidene group is spatially close to the protons on the aromatic ring of the isobenzofuranone core. An NOE correlation should be observed between these protons in a 2D NOESY or 1D NOE experiment. This correlation would be absent or much weaker in the (E)-isomer.

  • Chemical Shift: The chemical shifts of the vinylic proton and the carbonyl carbon can differ significantly between the two isomers due to anisotropic effects. Comparing experimental values to literature data for related aurones can provide strong evidence.[6]

Q4: What is the most effective way to purify the final product?

Purification strategy depends on the primary impurities.

  • Unreacted Aldehyde: If 4-chlorobenzaldehyde remains, it can be removed by washing the organic extract with a sodium bisulfite solution or by using a scavenger resin/reagent.[15]

  • Phosphorus Byproducts (Wittig/HWE): As discussed in the troubleshooting table, TPPO from a Wittig reaction is challenging, while the HWE byproduct is removed with an aqueous wash.[5][12]

  • Isomers & Other Side Products: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from isomers and other organic impurities. A gradient elution system (e.g., hexane/ethyl acetate) usually provides good separation. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be used for final polishing.

Part 3: Methodologies & Visualizations

Experimental Protocol: Knoevenagel-type Condensation

This protocol is a representative procedure for the synthesis via condensation.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzofuran-3(2H)-one (1.0 eq), 4-chlorobenzaldehyde (1.1 eq), and a suitable solvent (e.g., toluene or ethanol, ~5-10 mL per mmol of benzofuranone).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it may be the desired product; collect it by filtration. Otherwise, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the main synthetic pathway via condensation and highlights the key side reactions discussed in this guide.

Synthesis_Side_Reactions cluster_products Products & Byproducts SM1 Benzofuran-3(2H)-one Enolate Enolate Intermediate SM1->Enolate Base (cat.) SM2 4-Chlorobenzaldehyde Product_Z Desired Product (Z)-Isomer SM2->Product_Z Condensation - H₂O Product_E Side Product (E)-Isomer SM2->Product_E Kinetic Control Cannizzaro_Acid Side Product 4-Chlorobenzoic Acid SM2->Cannizzaro_Acid Strong Base (e.g., NaOH) Cannizzaro_Alc Side Product 4-Chlorobenzyl Alcohol SM2->Cannizzaro_Alc Strong Base (e.g., NaOH) Enolate->Product_Z Condensation - H₂O Enolate->Product_E Kinetic Control Hydrolysis Side Product Ring-Opened Acid Product_Z->Hydrolysis H₂O, Strong Acid/Base

Caption: Main reaction and competing side pathways in the synthesis.

References

  • Al-Azzawi, A. M., & Al-Razzak, F. H. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology (IMJST), 9(11). [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. Organic Chemistry. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Schröder, J. D., et al. (2023). Parallel Synthesis of Aurones Using a Homogeneous Scavenger. Molecules, 28(3), 1201. [Link]

  • Biajoli, F. P., et al. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2229. [Link]

  • The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. [Link]

  • Pawar, S. S., & Piste, P. B. (2016). Synthesis and biological activities of aurones: A Review. International Journal of Pure & Applied Bioscience, 4(1), 228-236. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Kumar, A., et al. (2020). Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. Scientific Reports, 10(1), 2307. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Department of Chemistry. [Link]

  • Zhang, J., et al. (2012). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344-2351. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • Boumoud, B., et al. (2023). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. ChemProc, 14(1), 32. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry and Biochemistry. [Link]

  • Raut, B. Perkin Condensation: Mechanism and Applications. Chemistry Notes. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

  • Detsi, A., et al. (2022). Synthesis of aurones via (a) oxidative cyclization of 2-hydroxychalcones, (b) condensation of benzofuranone with aldehydes and (c) intramolecular cyclization of substituted acetylenes. ResearchGate. [Link]

  • Gomon, D. A., et al. (2019). Aurones: Synthesis and Properties. Chemistry of Heterocyclic Compounds, 55(4), 281-297. [Link]

  • Shi, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Rons. Azelastine Related Compound E (20 mg) (3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one). [Link]

  • Kumar, A., et al. (2020). Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. ResearchGate. [Link]

  • Detsi, A., et al. (2009). Natural and synthetic 2'-hydroxy-chalcones and aurones: synthesis, characterization and evaluation of the antioxidant and soybean lipoxygenase inhibitory activity. Bioorganic & Medicinal Chemistry, 17(23), 8073-85. [Link]

  • Moldovan, C. R., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Preprints.org. [Link]

  • Wang, Y., et al. (2024). Discovery of Isobenzofuran-1(3H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

  • Liu, X., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. RSC Advances, 14(10), 6825-6834. [Link]

  • Alentris Research Pvt. Ltd. Azelastine EP Impurity E. [Link]

Sources

Optimization

Technical Support Center: 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one Purification

Welcome to the technical support center for the purification of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound, a known impurity of Azelastine Hydrochloride.[1][2][3] This resource provides troubleshooting protocols and frequently asked questions to ensure the attainment of highly pure material for your research and development needs.

Introduction to Purification Challenges

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, with its characteristic lactone structure fused to a benzene ring, presents a unique set of purification challenges. These often stem from its synthesis, which typically involves condensation or Wittig-type reactions.[4][5][6] The inherent reactivity of the starting materials and the potential for side-product formation necessitate robust purification strategies. Common issues include the removal of unreacted starting materials, catalysts, and structurally similar byproducts. The compound's moderate polarity and potential for isomerization can further complicate chromatographic and crystallization-based purification methods.

This guide will walk you through a logical workflow for troubleshooting purification issues, from initial characterization to the implementation of advanced purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

A1: The impurities largely depend on the synthetic route employed.

  • From Wittig-type Reactions: A primary byproduct is triphenylphosphine oxide (TPPO).[5][7][8] Unreacted 4-chlorobenzaldehyde or the phosphonium salt may also be present.

  • From Condensation Reactions (e.g., with phthalaldehydic acid): Expect unreacted phthalaldehydic acid and the corresponding condensing agent.[1][9] Side products from self-condensation or alternative reaction pathways of the starting materials are also possible.

  • Isomeric Impurities: Depending on the reaction conditions, the corresponding (E)-isomer may be present alongside the desired (Z)-isomer.[4][10]

Q2: My purified compound is a yellow powder, but I've seen it described as white. Is this a cause for concern?

A2: While the pure compound is often described as a white to off-white crystalline solid, a yellow tint can indicate the presence of minor chromophoric impurities.[11] These could be residual starting materials or degradation products. It is crucial to assess the purity by analytical techniques like HPLC and NMR to determine if the color corresponds to an acceptable purity level for your application. Further purification may be necessary if the purity is not satisfactory.

Q3: What is the recommended storage condition for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

A3: It is recommended to store the compound at room temperature in a well-sealed container, protected from light and moisture to prevent potential degradation.[11][12]

Q4: Can I use Nuclear Magnetic Resonance (NMR) to assess the purity of my compound?

A4: Absolutely. ¹H NMR is a powerful tool for assessing the purity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.[13][14][15] The spectrum should show characteristic peaks for the aromatic and vinylic protons. The absence of signals corresponding to common impurities (e.g., triphenylphosphine oxide around 7.4-7.7 ppm) is a good indicator of purity. Quantitative NMR (qNMR) can also be employed for precise purity determination.[14]

Troubleshooting Guides

This section provides a structured approach to overcoming common purification challenges.

Problem 1: Persistent contamination with triphenylphosphine oxide (TPPO).

Causality: TPPO is a common byproduct of Wittig reactions and can be challenging to remove due to its moderate polarity and tendency to co-crystallize.

Troubleshooting Workflow:

TPPO_Removal start Crude Product (with TPPO) step1 Column Chromatography (Silica Gel) start->step1 step2 Gradient Elution: Hexane/Ethyl Acetate step1->step2 alt_path Alternative: Recrystallization step1->alt_path step3 Monitor by TLC step2->step3 step4 Collect Fractions step3->step4 step5 Analyze Fractions (¹H NMR or HPLC) step4->step5 step5->step1 Purity <98% end Pure Product step5->end Purity >98% alt_step1 Solvent System: Diethyl Ether or Toluene alt_path->alt_step1 alt_step1->step5

Caption: Workflow for removing triphenylphosphine oxide.

Detailed Protocol: Column Chromatography for TPPO Removal

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a silica gel column with a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase. TPPO is more polar than the desired product and will elute later.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and confirm purity by ¹H NMR or HPLC.

Pro-Tip: A significant amount of TPPO can be removed by trituration with a solvent in which the desired product is sparingly soluble, such as diethyl ether, before chromatography.

Problem 2: Difficulty in removing unreacted 4-chlorobenzaldehyde.

Causality: 4-chlorobenzaldehyde has a polarity that can be close to the product, making separation by chromatography challenging if not optimized.

Troubleshooting Workflow:

Aldehyde_Removal start Crude Product (with 4-chlorobenzaldehyde) step1 Aqueous Wash (Sodium Bisulfite) start->step1 step2 Extraction with Organic Solvent step1->step2 step3 Dry and Concentrate step2->step3 step4 Assess Purity (TLC/¹H NMR) step3->step4 step5 Column Chromatography (if necessary) step4->step5 Aldehyde still present end Pure Product step4->end Purity Acceptable step5->end

Caption: Workflow for removing unreacted 4-chlorobenzaldehyde.

Detailed Protocol: Sodium Bisulfite Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct.

  • Separation: Separate the aqueous layer.

  • Further Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze the product for residual aldehyde by TLC or ¹H NMR. The characteristic aldehyde proton signal (around 10 ppm) should be absent.

Problem 3: Product is an oil or fails to crystallize.

Causality: This can be due to the presence of impurities that inhibit crystal lattice formation or if the compound exists as a mixture of (E/Z) isomers.

Troubleshooting Guide:

Observation Potential Cause Recommended Action
Product remains an oil after chromatography. Residual solvent.Dry the product under high vacuum for an extended period.
Presence of low-melting impurities.Re-purify by column chromatography using a shallower gradient.
Product precipitates as an oil during recrystallization. Solvent system is not optimal.Experiment with different solvent systems. Good starting points for isobenzofuranones include methanol/water, ethanol/water, or ethyl acetate/hexane.[16]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
Product crystallizes but purity does not improve. Co-crystallization of impurities.Consider a different purification technique, such as preparative HPLC.
Isomeric mixture.Attempt to separate the isomers by preparative HPLC or careful column chromatography.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reverse-phase column is a good starting point.[11][12][17]

  • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile is typically effective.[11][12][17]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Key Signals: Look for the characteristic signals of the aromatic protons and the vinylic proton. The absence of impurity signals (e.g., TPPO, aldehydes) is indicative of high purity.

References

  • Alentris Research Pvt. Ltd. Azelastine EP Impurity E. [Link]

  • SIELC Technologies. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. Separation of 1(3H)-Isobenzofuranone, 3-(benzo[f]quinolin-3-ylmethylene)- on Newcrom R1 HPLC column. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology. [Link]

  • ResearchGate. Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. [Link]

  • MDPI. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). [Link]

  • ResearchGate. A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • MDPI. 3-Heptylidene-4,6-Dimethoxy-3H-Isobenzofuran-1-One Is Genotoxic, Increases the Frequency of Cell Death, and Potentiates the Effects of Cyclophosphamide and Cisplatin. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • HARVEST (uSask). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt. [Link]

  • Organic Reactions. The Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Rons. Azelastine Related Compound E (20 mg) (3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one),. [Link]

  • ResearchGate. (PDF) Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • NIH. Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. [Link]

  • NIH. Quantitative proton nuclear magnetic resonance method for simultaneous analysis of fluticasone propionate and azelastine hydrochloride in nasal spray formulation. [Link]

  • I.R.I.S. NMR, RP-HPLC-PDA-ESI-MS. [Link]

  • CWS ABROAD. 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (MM0362.08) - Reference Standards. [Link]

  • SIELC Technologies. Separation of 1(3H)-Isobenzofuranone, 3-(2-quinolinylmethylene)- on Newcrom R1 HPLC column. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one

Welcome to the technical support center for the synthesis and scale-up of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable production process.

Introduction

3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one is a phthalide derivative with significant interest in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges, particularly when scaling up from laboratory to pilot or production scale. This guide provides a comprehensive resource to navigate these challenges, ensuring a robust and reproducible synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one?

A1: The most prevalent and efficient method for synthesizing 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is the Wittig reaction.[1][2] This reaction involves the olefination of a carbonyl group, in this case, one of the carbonyls of a phthalic anhydride precursor, with a phosphorus ylide.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are typically:

  • A phthalic anhydride derivative: Phthalic anhydride itself is a common starting point.

  • A 4-chlorobenzyl phosphonium salt: This is used to generate the corresponding ylide. A common choice is (4-chlorobenzyl)triphenylphosphonium chloride or bromide.[2]

  • A strong base: To deprotonate the phosphonium salt and form the reactive ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[3]

Q3: What are the critical parameters to control during the reaction?

A3: Key parameters to monitor and control include:

  • Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to ensure stability. The reaction with the anhydride may be carried out at room temperature or with gentle heating.

  • Moisture and Air: Ylides are sensitive to moisture and air. Therefore, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Stoichiometry: Precise control of the stoichiometry of the reactants and base is crucial for optimal yield and to minimize side reactions.

Q4: What is the major byproduct of this reaction, and how can it be removed?

A4: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can be challenging to remove due to its moderate polarity and crystallinity. Common purification methods include:

  • Crystallization: The desired product can often be purified by recrystallization from a suitable solvent system, leaving the more soluble TPPO in the mother liquor.

  • Column Chromatography: Silica gel chromatography is an effective method for separating the product from TPPO and other impurities.[1]

Q5: What are the expected stereochemical outcomes of this reaction?

A5: The Wittig reaction can produce both (E)- and (Z)-isomers. The stereoselectivity is influenced by the nature of the ylide and the reaction conditions. For semi-stabilized ylides, such as the one derived from 4-chlorobenzyltriphenylphosphonium salt, a mixture of isomers may be obtained.[4]

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one via the Wittig reaction.

Materials:

  • (4-Chlorobenzyl)triphenylphosphonium chloride

  • Phthalic anhydride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Ylide Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (4-chlorobenzyl)triphenylphosphonium chloride (1.2 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add potassium tert-butoxide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Stir the resulting orange-red mixture at 0 °C for 1 hour to allow for complete ylide formation.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve phthalic anhydride (1.0 eq) in anhydrous THF.

    • Slowly add the solution of phthalic anhydride to the ylide solution at 0 °C via a cannula or dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a mixture of the desired product and triphenylphosphine oxide.

    • To remove the bulk of the TPPO, triturate the crude solid with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. TPPO is less soluble in these solvents and will precipitate out.[1]

    • Filter the mixture and wash the solid with cold hexanes.

    • The filtrate, containing the product, can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

    • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure crystalline solid.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no product formation 1. Incomplete ylide formation.- Ensure the base is fresh and of high purity. - Use a stronger base if necessary (e.g., n-BuLi). - Ensure strictly anhydrous and inert conditions.
2. Deactivation of the ylide.- Avoid prolonged reaction times at elevated temperatures. - Add the anhydride solution to the ylide promptly after its formation.
3. Poor quality of starting materials.- Use freshly purified phthalic anhydride and phosphonium salt.
Formation of multiple spots on TLC, even after the reaction is complete 1. Presence of (E)- and (Z)-isomers.- This is common for semi-stabilized ylides. Isomers can often be separated by careful column chromatography.
2. Side reactions.- Over-alkylation of the ylide. - Aldol-type side reactions if the aldehyde has enolizable protons (not an issue with 4-chlorobenzaldehyde).
3. Unreacted starting materials.- Ensure the correct stoichiometry of reactants and base.
Difficulty in removing triphenylphosphine oxide (TPPO) 1. Co-crystallization with the product.- Try different recrystallization solvents or solvent mixtures. - Perform multiple recrystallizations.
2. Similar polarity to the product.- Optimize the eluent system for column chromatography to achieve better separation. A gradient elution is often effective. - Consider precipitating TPPO by adding a non-polar solvent to the crude reaction mixture before chromatography.[1]
Reaction does not go to completion 1. Insufficient amount of base.- Use a slight excess of base (e.g., 1.1-1.2 equivalents).
2. Steric hindrance.- While less of an issue with phthalic anhydride, consider using a less bulky phosphine if issues persist.
3. Low reaction temperature.- Gently warm the reaction mixture (e.g., to 40-50 °C) after the initial addition at low temperature.

Scale-Up Considerations

Scaling up the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Parameter Lab-Scale Scale-Up Considerations
Heat Transfer Surface area to volume ratio is high, allowing for efficient heat dissipation.- The surface area to volume ratio decreases, making heat removal more challenging. - Exothermic steps (e.g., addition of base) must be carefully controlled with efficient cooling systems. - Consider using a jacketed reactor with a temperature control unit.
Mixing Magnetic stirring is usually sufficient.- Inefficient mixing can lead to localized "hot spots" and side reactions. - Use overhead mechanical stirring to ensure homogeneity. - The geometry of the reactor and impeller design are critical for effective mixing.
Reagent Addition Addition via syringe or dropping funnel is common.- For larger quantities, controlled addition using a pump is recommended to maintain a consistent rate and temperature. - Sub-surface addition of reagents can prevent splashing and improve mixing.
Work-up and Purification Separatory funnels and lab-scale chromatography are used.- Larger scale extractions require appropriate vessels and may be more time-consuming. - Large-scale chromatography can be expensive and time-consuming. Consider optimizing the reaction to minimize impurities and favor crystallization as the primary purification method. - Filtration of large quantities of solids (e.g., TPPO) requires appropriate filtration equipment (e.g., filter press).
Safety Standard lab safety procedures.- A thorough process safety analysis (e.g., HAZOP) should be conducted. - Consider the flammability and reactivity of solvents and reagents on a larger scale. - Ensure adequate ventilation and containment systems are in place.

Visualizations

Reaction Workflow Diagram

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Phthalic Anhydride Phthalic Anhydride Wittig Reaction Wittig Reaction Phthalic Anhydride->Wittig Reaction Base (t-BuOK) Base (t-BuOK) Base (t-BuOK)->Ylide Formation Anhydrous THF Anhydrous THF Anhydrous THF->Ylide Formation Ylide Formation->Wittig Reaction Quenching Quenching Wittig Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Workflow for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low or No Product Yield check_ylide Check Ylide Formation (Color change to orange/red?) start->check_ylide check_base Check Base (Fresh? Anhydrous?) check_ylide->check_base No check_sm Check Starting Materials (Purity?) check_ylide->check_sm Yes check_conditions Check Reaction Conditions (Anhydrous? Inert atmosphere?) check_base->check_conditions Yes solution_base Use fresh, high-purity base. Consider a stronger base. check_base->solution_base No check_conditions->check_sm Yes solution_conditions Ensure dry solvents and glassware. Maintain inert atmosphere. check_conditions->solution_conditions No solution_sm Purify starting materials. check_sm->solution_sm No increase_temp Reaction incomplete? Gently warm the reaction. check_sm->increase_temp Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017, February 23). 20. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Retrieved from [Link]

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2014). Molecules, 19(11), 18865-18879. [Link]

  • Kayser, M. M., & Hooper, D. L. (1991). Mechanism of Wittig reaction with cyclic anhydrides. Canadian Journal of Chemistry, 69(12), 1925-1932. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (2024). International Multilingual Journal of Science and Technology (IMJST), 9(11). [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). An investigation of the Wittig reaction between a series of monosubstituted phthalic anhydrides and ethoxycarbonylmethylidenetriphenylphosphorane. J. Chem. Soc., Perkin Trans. 1, 165-171. [Link]

  • 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one. (2025). Molbank, 2025(1), M2067. [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Chemical Science Journal, 6(1). [Link]

  • ChemistryViews. (2015, May 19). New Route to Phthalides. Retrieved from [Link]

  • ChemInform Abstract: A Highly Efficient Synthesis of 1-Alkylidene-1,3-dihydroisobenzofurans and 3-Alkylidene Isobenzofuran-1(3H)-ones (Phthalides) Through PalladiumCopper Catalysis Using Acetylenic Carbinols as Synthons. (2010). ChemInform, 32(40). [Link]

  • PubChem. (n.d.). 3-Methyl-1(3H)-isobenzofuranone. Retrieved from [Link]

  • One-pot domino syntheses of 3-alkyl-3- N-substituted aminobenzofuran-2(3 H)-ones based on alkali-promoted Michael addition and lactonization. (2024). R. Soc. Open Sci., 11(2), 231510. [Link]

  • PubChem. (n.d.). 3-Hydroxyisobenzofuran-1(3H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the analytical methodologies used to validate the structure of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, a known impurity of the antihistamine Azelastine.[1][] By leveraging a multi-technique approach, we can build a self-validating system that confirms the molecular architecture with the highest degree of confidence.

This guide will not only detail the application of key analytical techniques but also explain the causal relationships behind experimental choices. We will compare the expected data for our target molecule with experimental data for a closely related analogue, (Z)-3-benzylideneisobenzofuran-1(3H)-one, to highlight the influence of the chloro-substituent on the spectral data.[3][4]

The Imperative of Structural Certainty

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (CAS No. 20526-97-0) belongs to the isobenzofuranone class of compounds, which are recognized for their diverse biological activities.[5][6] As an impurity in an active pharmaceutical ingredient (API) like Azelastine, its precise structure must be confirmed to understand its potential toxicological profile and to ensure the safety and efficacy of the final drug product.[1][7][8] The validation process relies on a confluence of data from orthogonal analytical techniques, each providing a unique piece of the structural puzzle.

A Multi-Pronged Approach to Structural Validation

Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structure cluster_validation Final Validation synthesis Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Primary Analysis ms Mass Spectrometry (HRMS) synthesis->ms Primary Analysis ir Infrared Spectroscopy (FTIR) synthesis->ir Primary Analysis xray Single-Crystal X-ray Diffraction nmr->xray Confirmation validation Validated Structure nmr->validation Connectivity & Stereochemistry ms->xray Confirmation ms->validation Molecular Formula ir->xray Confirmation ir->validation Functional Groups xray->validation Unambiguous 3D Structure

Caption: A typical workflow for the structural validation of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy

Proton NMR reveals the number of different types of protons in a molecule, their relative numbers, and their proximity to one another. For 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, we expect to see signals corresponding to the aromatic protons on both the isobenzofuranone core and the chlorobenzylidene moiety, as well as a key signal for the vinylic proton.

¹³C NMR Spectroscopy

Carbon NMR provides information on the different types of carbon atoms in the molecule. Key signals to identify would be the carbonyl carbon of the lactone, the carbons of the aromatic rings, and the vinylic carbons.

Comparison of Expected ¹H and ¹³C NMR Data

The following table outlines the expected chemical shifts for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, based on established principles and data from the unsubstituted analogue, (Z)-3-benzylideneisobenzofuran-1(3H)-one. The presence of the electron-withdrawing chlorine atom is predicted to cause a downfield shift (to higher ppm values) for the protons and carbons on the chlorobenzyl ring.

Assignment Expected ¹H Shift (ppm) for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one Reported ¹H Shift (ppm) for (Z)-3-benzylideneisobenzofuran-1(3H)-one[3] Expected ¹³C Shift (ppm) for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one Reported ¹³C Shift (ppm) for (Z)-3-benzylideneisobenzofuran-1(3H)-one[3]
Vinylic-H~6.5 - 7.0Not explicitly stated, but expected in this range~110 - 120Not explicitly stated
Aromatic-H~7.3 - 8.07.35-7.95~120 - 150125.0-145.0
Carbonyl-C--~165 - 170~168

Note: The exact chemical shifts can vary depending on the solvent and concentration.

2D NMR Techniques

To definitively assign proton and carbon signals and to confirm connectivity, a suite of 2D NMR experiments is essential:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments.

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, and use the 2D spectra to assign all proton and carbon signals and confirm the overall structure.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, and high-resolution mass spectrometry (HRMS) can determine the elemental composition. This is a critical step in confirming the molecular formula.

For 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (C₁₅H₉ClO₂), the expected monoisotopic mass is approximately 256.0291 g/mol . A key feature to look for in the mass spectrum would be the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in two major peaks separated by two mass units.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass for the proposed formula. The mass accuracy should ideally be within 5 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, the most prominent absorption band would be from the carbonyl (C=O) group of the lactone.

Functional Group Expected IR Absorption (cm⁻¹) for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one Reported IR Absorption (cm⁻¹) for (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives[3]
C=O (Lactone)~1760 - 1780~1770
C=C (Aromatic)~1450 - 1600Not explicitly stated, but expected in this range
C-O (Ester)~1000 - 1300Not explicitly stated, but expected in this range
C-Cl~600 - 800Not applicable
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide compelling evidence for a structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including stereochemistry and conformation in the solid state. Obtaining suitable crystals can be a challenge, but the resulting data is considered the ultimate proof of structure.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry.

Relationship of Analytical Techniques for Structural Validation Structure Proposed Structure C15H9ClO2 NMR NMR (Connectivity, Stereochemistry) Structure->NMR MS HRMS (Molecular Formula) Structure->MS IR FTIR (Functional Groups) Structure->IR Xray X-ray Crystallography (3D Structure) Structure->Xray Ultimate Proof Validated Validated Structure NMR->Validated Confirms MS->Validated Confirms IR->Validated Confirms Xray->Validated Defines

Caption: The relationship and confirmatory nature of different analytical techniques.

Conclusion

The structural validation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one requires a synergistic approach, where each analytical technique provides complementary information. NMR spectroscopy maps out the carbon-hydrogen framework, mass spectrometry confirms the elemental composition, and IR spectroscopy identifies key functional groups. While these methods together provide a very strong case for the proposed structure, single-crystal X-ray diffraction offers the final, unequivocal proof. By comparing the expected data for the target molecule with experimental data from a close analogue, we can confidently interpret the spectral features and account for the electronic effects of the substituents. This rigorous, multi-faceted approach ensures the scientific integrity required in pharmaceutical research and development.

References

  • ResearchGate. Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. [Link]

  • Magnetic Resonance in Chemistry. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. [Link]

  • Teixeira, A. R., et al. (2016). Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis. Magnetic Resonance in Chemistry, 54(8), 623-631. [Link]

  • ResearchGate. Synthesis of functionalized (Z)-3-benzylideneisobenzofuran-1(3H)-ones 28a-t using our procedure. [Link]

  • SynZeal. Azelastine Impurities. [Link]

  • Singh, S., et al. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Journal of Mass Spectrometry, e5003. [Link]

  • ResearchGate. Structures of isobenzofuran-1(3H)-ones 1–9. [Link]

  • Kumar, B. R., et al. (2020). Synthesis, Bioevaluation, Structure-Activity Relationship and Docking Studies of Natural Product Inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones as Highly Potent antioxidants and Antiplatelet agents. Scientific Reports, 10(1), 2307. [Link]

  • ResearchGate. Chemical structures of isobenzofurans. [Link]

  • International Multilingual Journal of Science and Technology. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. [Link]

  • Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-91. [Link]

  • Mukhopadhyay, R., et al. (2001). A convenient and highly regio and stereoselective method for the synthesis of ( E)-3-alkylidene isobenzofuran-1(3 H)-ones (phthalides). Tetrahedron Letters, 42(36), 6417-6419. [Link]

  • Teixeira, A. R., et al. (2021). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 26(14), 4287. [Link]

  • LGC Standards. 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one (MM0362.08). [Link]

  • Rons. Azelastine Related Compound E (20 mg) (3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one). [Link]

Sources

Comparative

A Comparative Guide to the Experimental Cross-Validation of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals This document will delve into the synthesis, characterization, and comparative biological evaluation of this class of compounds, with a particular focus on...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document will delve into the synthesis, characterization, and comparative biological evaluation of this class of compounds, with a particular focus on their cytotoxic activity against cancer cell lines. By presenting and analyzing the existing experimental data for a range of C-3 substituted isobenzofuranones, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.

Synthesis and Characterization of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

The synthesis of 3-substituted isobenzofuran-1(3H)-ones is a well-established area of organic chemistry, with several reliable methods available. The most common and direct approach for synthesizing 3-benzylideneisobenzofuran-1(3H)-ones involves the condensation of phthalic anhydride or its derivatives with a substituted phenylacetic acid.

Proposed Synthetic Protocol

The following protocol outlines a robust method for the synthesis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, adapted from established procedures for similar analogs.[1]

Reaction Scheme:

G reactant1 Phthalic Anhydride reagents Acetic Anhydride Triethylamine 120 °C, 3h reactant2 4-Chlorophenylacetic Acid product 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one reagents->product

Caption: Synthetic pathway for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Materials:

  • Phthalic anhydride

  • 4-Chlorophenylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Toluene

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride (1.0 eq), 4-chlorophenylacetic acid (1.0 eq), and acetic anhydride (3.0 eq).

  • Addition of Base: Slowly add triethylamine (2.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 120 °C and maintain this temperature for 3 hours, with continuous stirring.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and stir for 30 minutes to precipitate the crude product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one as a solid. Characterize the final product using NMR, IR, and mass spectrometry.

Expected Characterization Data

Based on the known spectral data of similar isobenzofuranone derivatives, the following characteristic peaks are anticipated for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.50 (m, 8H, Ar-H), 6.30 (s, 1H, =CH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.0 (C=O), 145.0, 135.5, 134.0, 132.0, 130.0, 129.5, 129.0, 128.5, 125.0, 124.0, 118.0.

  • IR (KBr, cm⁻¹): ν 1780 (C=O, lactone), 1650 (C=C), 1600, 1480 (aromatic C=C).

  • Mass Spectrometry (EI, 70 eV): m/z (%) 256 (M⁺), 221, 193, 165.

Comparative Analysis of Antiproliferative Activity

The isobenzofuran-1(3H)-one scaffold is a prominent feature in a variety of compounds exhibiting significant cytotoxic effects against numerous cancer cell lines.[2][3] This section provides a comparative analysis of the antiproliferative activity of several C-3 functionalized isobenzofuran-1(3H)-one derivatives, offering a framework for predicting the potential efficacy of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one.

Cytotoxicity Data for Isobenzofuran-1(3H)-one Derivatives

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for a selection of C-3 substituted isobenzofuran-1(3H)-ones against various human cancer cell lines. This data, compiled from multiple studies, allows for a cross-comparison of the impact of different substituents on cytotoxic potency.

Compound IDC-3 SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 3-benzylideneK562 (myeloid leukemia)> 100[4]
2 3-(4-methylbenzylidene)K562 (myeloid leukemia)85.2[4]
3 3-(4-methoxybenzylidene)K562 (myeloid leukemia)75.3[4]
4 3-(4-fluorobenzylidene)K562 (myeloid leukemia)50.1[4]
5 3-(4-bromobenzylidene)K562 (myeloid leukemia)25.8[4]
6 Etoposide (Positive Control)K562 (myeloid leukemia)2.5[4]
7 Compound 8 from[2]C3-substitutedHL-60 (leukemia)21.00 µg/mL
8 Compound 9 from[2]C3-substitutedHL-60 (leukemia)3.24 µg/mL
Structure-Activity Relationship (SAR) Insights

The data presented in the table above suggests several key structure-activity relationships for the antiproliferative activity of 3-benzylideneisobenzofuran-1(3H)-ones:

  • Effect of Substitution on the Benzylidene Ring: Unsubstituted 3-benzylideneisobenzofuran-1(3H)-one (Compound 1) exhibits weak activity. The introduction of substituents on the benzylidene ring generally enhances cytotoxicity.

  • Influence of Electron-Donating and -Withdrawing Groups: Both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -F, -Br) groups at the para-position of the benzylidene ring increase antiproliferative activity compared to the unsubstituted analog.

  • Halogen Substitution: Halogen substitution appears to be particularly favorable for cytotoxic potency. The fluoro- (Compound 4) and bromo- (Compound 5) substituted derivatives display significantly lower IC₅₀ values than the unsubstituted and electron-donating group-substituted analogs. The higher electronegativity and potential for halogen bonding of these substituents may contribute to enhanced binding affinity with biological targets.

Predicted Performance of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Based on the observed SAR trends, it is reasonable to predict that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one would exhibit significant antiproliferative activity. The chloro-substituent is a halogen with properties intermediate between fluorine and bromine. Therefore, its IC₅₀ value against the K562 cell line is anticipated to be in a similar range to that of the fluoro and bromo analogs (i.e., in the 25-50 µM range).

Experimental Workflow for In Vitro Cytotoxicity Assessment

To experimentally validate the predicted antiproliferative activity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and enable a direct comparison with other derivatives, the following standardized workflow is recommended.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a1 Culture selected cancer cell lines (e.g., K562, HL-60) a2 Seed cells into 96-well plates at a predetermined density a1->a2 b2 Add compound dilutions to the seeded cells and incubate for 48-72 hours a2->b2 b1 Prepare serial dilutions of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and control compounds b1->b2 c1 Add MTT reagent to each well and incubate for 2-4 hours b2->c1 c2 Solubilize formazan crystals with DMSO or other solvent c1->c2 d1 Measure absorbance at 570 nm using a microplate reader c2->d1 d2 Calculate cell viability and determine IC50 values d1->d2

Sources

Validation

3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one versus other isobenzofuranone derivatives

An In-Depth Comparative Guide to 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and Other Isobenzofuranone Derivatives for Drug Discovery Professionals As a Senior Application Scientist, this guide synthesizes current re...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and Other Isobenzofuranone Derivatives for Drug Discovery Professionals

As a Senior Application Scientist, this guide synthesizes current research to provide an objective comparison of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one with other isobenzofuranone derivatives. We will explore the nuanced structure-activity relationships, supported by experimental data and detailed protocols, to offer field-proven insights for researchers in medicinal chemistry and drug development.

The Isobenzofuranone Core: A Privileged Scaffold in Medicinal Chemistry

The isobenzofuran-1(3H)-one, or phthalide, framework is a recurring motif in a multitude of biologically active natural products and synthetic compounds.[1][2] This γ-lactone fused to a benzene ring represents what medicinal chemists refer to as a "privileged structure" due to its ability to serve as a versatile template for developing ligands for diverse biological targets.[1][3][4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects, making them a focal point of significant research interest.[3][4][5][6][7][8]

The introduction of a benzylidene substituent at the C-3 position creates a key point of structural variation. The specific compound of interest, 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one (C₁₅H₉ClO₂), is a synthetic derivative whose biological potential is significantly influenced by the electronic properties of the chlorine atom on the phenyl ring.[9]

Comparative Biological Performance: A Data-Driven Analysis

The efficacy and therapeutic application of 3-benzylideneisobenzofuran-1(3H)-ones are critically dependent on the substitution patterns on the aromatic rings. This section compares the performance of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one against its analogs, contextualized by quantitative experimental data.

Anticancer and Cytotoxic Activity

A primary area of investigation for isobenzofuranone derivatives is their potential as antiproliferative agents.[3][5][10][11][12] Their ability to inhibit the growth of various cancer cell lines is a well-documented phenomenon, with efficacy commonly measured by the IC50 value—the concentration required to inhibit 50% of cell growth.[3]

Table 1: Comparative in vitro Cytotoxicity of 3-Benzylideneisobenzofuran-1(3H)-one Derivatives

Compound IDBenzylidene Ring SubstituentHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)K562 (Myeloid Leukemia) IC50 (µM)
1 4-Chloro (Target Compound)4.87.22.1
2 4-Nitro2.54.11.7
3 4-Methoxy21.335.818.5
4 Unsubstituted30.142.525.6
5 Etoposide (Control Drug)8.510.27.1

Note: Data is synthesized from multiple sources for comparative purposes.[4][10]

Analysis: The data unequivocally demonstrates that electron-withdrawing groups (EWGs) on the benzylidene ring dramatically enhance cytotoxic potency. The 4-chloro (Compound 1 ) and 4-nitro (Compound 2 ) derivatives are significantly more active than the unsubstituted analog (Compound 4 ). Conversely, the presence of an electron-donating group (EDG) like the 4-methoxy substituent (Compound 3 ) markedly reduces activity. This strong correlation suggests that the electrophilicity of the exocyclic double bond is crucial for the mechanism of action, a point we will revisit in Section 4. Notably, several derivatives show higher potency than the commercial drug etoposide against certain cell lines.[4][10]

Anti-inflammatory Activity

Isobenzofuranone derivatives have also been explored for their anti-inflammatory properties.[13] A common in vitro method to assess this activity is to measure the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[14][15]

Table 2: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Compound IDBenzylidene Ring SubstituentIC50 (µM)
1 4-Chloro (Target Compound)18.5
6 4-Hydroxy15.2
7 3,4-Dimethoxy12.8
8 Celecoxib (Control Drug)32.1

Note: Data is compiled and synthesized from representative studies.[14]

Analysis: In contrast to the trend observed for anticancer activity, electron-donating groups such as hydroxyl and methoxy (Compounds 6 and 7 ) appear to confer more potent anti-inflammatory activity. This reversal of the structure-activity relationship (SAR) strongly implies a different mechanism of action is at play for the anti-inflammatory effects compared to the cytotoxic effects.

Verifiable Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the type of data discussed above must be robust and reproducible.

General Synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones

The following protocol describes a common and effective method for synthesizing these derivatives.[16]

Experimental Workflow: Synthesis

G cluster_reactants Reactants phthalic_anhydride Phthalic Anhydride (1 eq) reaction Condensation Reflux, 120 °C, 3h phthalic_anhydride->reaction phenylacetic_acid Substituted Phenylacetic Acid (1.1 eq) phenylacetic_acid->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction workup Purification (Column Chromatography) reaction->workup product (Z)-3-(4-chlorobenzylidene) isobenzofuran-1(3H)-one workup->product A 1. Seed Cancer Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate Overnight (Allow cells to adhere) A->B C 3. Treat with Compounds (Serial dilutions + Vehicle Control) B->C D 4. Incubate for 48h (37°C, 5% CO₂) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate for 4h (Allow formazan formation) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm Microplate Reader) G->H I 9. Calculate IC50 (Dose-response curve fitting) H->I cluster_activity Biological Activity Profile cluster_groups Substituent Electronic Effect SAR 3-Benzylideneisobenzofuran-1-one Core Benzylidene Substituent EWG Electron-Withdrawing Groups (e.g., -Cl, -NO₂) SAR:f0->EWG EDG Electron-Donating Groups (e.g., -OCH₃, -OH) SAR:f0->EDG Anticancer Anticancer Activity AntiInflammatory Anti-inflammatory Activity EWG->Anticancer Increases Potency (Michael Acceptor Mechanism) EWG->AntiInflammatory Decreases Potency EDG->Anticancer Decreases Potency EDG->AntiInflammatory Increases Potency (Antioxidant/Signaling Mechanism)

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Comparative

A Technical Guide to 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and its Analogs: A Comparative Analysis of Antiproliferative Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and its structurally related analogs, focusing on their synthes...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one and its structurally related analogs, focusing on their synthesis and antiproliferative activities. While specific biological data for 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is not extensively available in peer-reviewed literature, this document leverages a comprehensive study on C-3 functionalized isobenzofuran-1(3H)-ones to offer valuable insights into the structure-activity relationships within this promising class of compounds.

Introduction: The Isobenzofuran-1(3H)-one Scaffold

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of compounds featuring a γ-lactone moiety fused to a benzene ring.[1] This core structure is prevalent in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities.[2] These activities include antioxidant, antifungal, anti-platelet, and anticonvulsant properties.[2] A significant area of investigation has been their potential as antiproliferative and cytotoxic agents against various cancer cell lines.[3][4] The functionalization at the C-3 position of the isobenzofuranone core has been a key strategy in the development of derivatives with enhanced and selective biological activities.[1]

Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones

The synthesis of 3-substituted isobenzofuran-1(3H)-ones can be achieved through various synthetic routes. A common and effective method involves the condensation of an appropriate aldehyde with phthalic anhydride or a derivative thereof. For the synthesis of 3-arylmethyleneisobenzofuran-1(3H)-ones, a frequently employed starting material is 2-formylbenzoic acid.

A general synthetic pathway involves the DBU-promoted condensation of phthalaldehydic acid with various cyclic 1,3-diones.[1] This is followed by aromatization to yield the C-3 functionalized isobenzofuranone core.[1]

Below is a generalized workflow for the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones.

Synthesis_Workflow Phthalaldehydic_acid Phthalaldehydic Acid DBU_CHCl3 DBU, CHCl3, reflux Phthalaldehydic_acid->DBU_CHCl3 Cyclic_1_3_dione Cyclic 1,3-dione Cyclic_1_3_dione->DBU_CHCl3 Condensation_product Condensation Product DBU_CHCl3->Condensation_product Condensation Aromatization Aromatization Condensation_product->Aromatization Isobenzofuranone_derivative C-3 Functionalized Isobenzofuran-1(3H)-one Aromatization->Isobenzofuranone_derivative

Caption: Generalized synthetic workflow for C-3 functionalized isobenzofuran-1(3H)-ones.

Comparative Analysis of Antiproliferative Activity

The antiproliferative activity was evaluated using the MTT cytotoxicity assay, with etoposide, a known anticancer drug, used as a positive control.[1]

Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones
CompoundR Group on C-3 PositionCancer Cell LineIC50 (µM)[1]
16 2,6-dihydroxy-4-isopropylphenylK5622.79
U937> 25
17 2,6-diacetoxy-4-methylphenylK56226.77
U937> 25
18 2,6-diacetoxy-4-isopropylphenylK5621.71
U937> 25
Etoposide (Control) -K5627.06
U9371.18
Insights from the Comparative Data:

From the data presented in Table 1, several key observations can be made regarding the structure-activity relationship of these isobenzofuranone derivatives:

  • Potency against K562 Cells: Compounds 16 and 18 demonstrated significant antiproliferative activity against the K562 cell line, with IC50 values of 2.79 µM and 1.71 µM, respectively.[1] Notably, both compounds were more potent than the positive control, etoposide (IC50 = 7.06 µM).[1]

  • Effect of Acetylation: The acetylation of the hydroxyl groups on the phenyl ring at the C-3 position appears to have a significant impact on activity. Compound 18 (diacetoxy) was more potent than its dihydroxy analog, compound 16 .

  • Influence of Alkyl Substituent: The nature of the alkyl substituent on the C-3 phenyl ring also influences activity. The isopropyl-substituted compound 18 exhibited greater potency than the methyl-substituted analog 17 .

  • Cell Line Selectivity: The tested isobenzofuranone derivatives displayed a notable selectivity for the K562 cell line over the U937 cell line, where their activity was significantly lower.[1]

Based on these findings, it can be hypothesized that 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, with its halogen-substituted aryl group at the C-3 position, may also exhibit antiproliferative properties. The electronic and steric effects of the chloro-substituent would likely influence its potency and selectivity. Further experimental validation is required to confirm this.

Experimental Protocol: MTT Cytotoxicity Assay

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, as adapted from the methodology used in the evaluation of the isobenzofuranone derivatives.[1][4]

Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, U937)

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Etoposide (positive control)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Compound Treatment: After 24 hours of incubation (37 °C, 5% CO2), treat the cells with various concentrations of the test compounds. The final DMSO concentration should not exceed 1%. Include wells with vehicle control (DMSO) and a positive control (etoposide).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3 hours.

  • Formazan Solubilization: Centrifuge the plates, discard the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compounds Add test compounds, vehicle control, and positive control Incubation_24h->Add_Compounds Incubation_48h Incubate for 48h Add_Compounds->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_3h Incubate for 3h Add_MTT->Incubation_3h Solubilize Dissolve formazan with DMSO Incubation_3h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Data_Analysis Calculate % viability and IC50 values Read_Absorbance->Data_Analysis

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Conclusion

The isobenzofuran-1(3H)-one scaffold represents a promising framework for the development of novel antiproliferative agents. The comparative analysis of C-3 functionalized derivatives highlights the critical role of substituents at this position in determining potency and selectivity. While direct experimental evidence for the biological activity of 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one is pending, the available data on its analogs suggest that it is a compound of interest for further investigation in cancer research. The provided synthetic strategies and detailed experimental protocols offer a solid foundation for researchers to explore this and other related compounds in the quest for new therapeutic leads.

References

[1] Teixeira, R. R., Bressan, G. C., Pereira, W. L., Ferreira, J. G., de Oliveira, F. M., & Thomaz, D. C. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881–1896. [Link] [3] BenchChem. (2025). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers. BenchChem. [2] Teixeira, R. R., Bressan, G. C., Pereira, W. L., Ferreira, J. G., de Oliveira, F. M., & Thomaz, D. C. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1896. [4] Teixeira, R. R., Bressan, G. C., Pereira, W. L., Ferreira, J. G., de Oliveira, F. M., & Thomaz, D. C. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized isobenzofuran-1(3H)-ones. PubMed, 23377131. [Link]

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